Ethyl 2,3-diphenylacrylate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C17H16O2 |
|---|---|
Molecular Weight |
252.31g/mol |
IUPAC Name |
ethyl (E)-2,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C17H16O2/c1-2-19-17(18)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-13H,2H2,1H3/b16-13+ |
InChI Key |
LHBZQXYESNTQML-DTQAZKPQSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl 2,3-diphenylacrylate chemical structure and properties
Title: Ethyl 2,3-Diphenylacrylate: Structural Characterization, Synthesis, and Properties Subtitle: A Technical Guide for Chemical Researchers and Drug Development Professionals
Executive Summary
Ethyl 2,3-diphenylacrylate (Ethyl
This guide provides a rigorous technical analysis of Ethyl 2,3-diphenylacrylate, resolving common nomenclature ambiguities, detailing its stereoselective synthesis, and establishing its physicochemical profile based on verified spectroscopic data.
Part 1: Molecular Architecture & Stereochemistry
Structural Identity
The molecule consists of an acrylate backbone substituted with phenyl rings at the
-
IUPAC Name: Ethyl 2,3-diphenylprop-2-enoate
-
Common Name: Ethyl
-phenylcinnamate -
Molecular Formula:
-
Molecular Weight: 252.31 g/mol
Stereochemical Designation (E vs. Z)
The presence of the C=C double bond creates two geometric isomers. Proper assignment requires the Cahn-Ingold-Prelog (CIP) priority rules:
-
Position 2 (
): Priority is > . -
Position 3 (
): Priority is > .
The Isomers:
-
(E)-Isomer: The high-priority groups (
and ) are on opposite sides. Consequently, the two phenyl rings are on the same side (cis-stilbene-like relationship). This is often the thermodynamically stable product in condensation reactions due to the mechanism of elimination, despite the steric clash of the phenyl rings. -
(Z)-Isomer: The high-priority groups are on the same side.[1] The two phenyl rings are trans to each other.
Critical Distinction: In older literature, the term "cis-isomer" often referred to the relationship between the two phenyl rings. In modern IUPAC nomenclature, the "cis-phenyl" arrangement corresponds to the (E)-isomer .
Figure 1: Decision logic for stereochemical assignment of Ethyl 2,3-diphenylacrylate based on CIP priority rules.
Part 2: Physicochemical Profile
Unlike the solid acid precursor (
Table 1: Physicochemical Constants
| Property | Value | Notes |
| Physical State | Colorless Oil | Distinct from solid Etocrylene (MP 96°C) |
| Boiling Point | >275°C (est.)[2][3] | Distillable under high vacuum (e.g., 180°C @ 0.5 mmHg) |
| Solubility | Soluble | Chloroform, Ethyl Acetate, DCM, Ethanol |
| Solubility | Insoluble | Water |
| Refractive Index | High index due to conjugation | |
| UV | ~280 nm |
Spectroscopic Validation (1H NMR in
-
7.84 (s, 1H): Vinylic proton (
).[4] The chemical shift is diagnostic; it appears downfield due to the deshielding effect of the geminal phenyl ring and the conjugated ester. - 7.41 – 7.03 (m, 10H): Aromatic protons (two phenyl rings).
-
4.28 (q, 2H): Methylene protons of the ethyl ester (
). -
1.30 (t, 3H): Methyl protons of the ethyl ester (
).
Part 3: Synthetic Methodologies
Two primary routes exist: the classical Perkin condensation followed by esterification (Method A) and the direct Knoevenagel condensation (Method B).
Method A: Perkin Condensation & Esterification (High Stereocontrol)
This route is preferred for generating the thermodynamically stable (E)-acid, which is then esterified.
-
Condensation:
-
Reagents: Phenylacetic acid + Benzaldehyde + Acetic Anhydride + Triethylamine (Base).
-
Conditions: Reflux for 6–8 hours.
-
Mechanism: Formation of a mixed anhydride
Enolization Aldol-like attack on benzaldehyde Elimination. -
Intermediate: (E)-
-phenylcinnamic acid (Solid, MP 172–174°C).[3]
-
-
Esterification:
-
Reagents: Intermediate Acid + Ethanol +
(cat). -
Conditions: Reflux (Fischer Esterification).
-
Purification: Neutralization and vacuum distillation.
-
Method B: Direct Knoevenagel Condensation (One-Pot)
More atom-economical but requires careful water removal to drive equilibrium.
-
Reagents: Ethyl Phenylacetate + Benzaldehyde.
-
Catalyst: Piperidine (base) + Glacial Acetic Acid (buffer) or NaOEt.
-
Solvent: Toluene (with Dean-Stark trap).
-
Protocol:
-
Charge flask with Ethyl Phenylacetate (1.0 eq), Benzaldehyde (1.1 eq), and Toluene.
-
Add Piperidine (0.1 eq) and Acetic Acid (0.1 eq).
-
Reflux with azeotropic removal of water.
-
Monitor by TLC (disappearance of aldehyde).
-
Wash organic layer with dilute HCl (remove amine), then
. -
Concentrate and purify via column chromatography or vacuum distillation.
-
Figure 2: Direct synthesis workflow via Knoevenagel condensation.[5]
Part 4: Pharmacological & Industrial Utility
Drug Development Scaffold
Ethyl 2,3-diphenylacrylate serves as a structural analog to the stilbene class of compounds.
-
COX Inhibition: Derivatives of
-phenylcinnamic acid have demonstrated anti-inflammatory activity by inhibiting Cyclooxygenase (COX) enzymes, similar to the mechanism of NSAIDs. The ester acts as a prodrug, hydrolyzed in vivo to the active free acid. -
Anticancer Potential: The stilbene backbone is a privileged structure in oncology (e.g., Combretastatin analogs). The 2,3-diphenylacrylate motif restricts the rotation of the phenyl rings, potentially locking the molecule in a bioactive conformation for tubulin binding.
UV Filtration Mechanisms
While less common than Octocrylene, this molecule possesses significant UV-absorbing capabilities.
-
Mechanism: The conjugated
-system absorbs high-energy UV photons (UV-B region). The excitation energy is dissipated non-destructively through E/Z photoisomerization, converting light energy into heat and preventing the formation of reactive oxygen species (ROS).
References
-
Buckles, R. E., & Bremer, K. (1953). cis-alpha-Phenylcinnamic Acid. Organic Syntheses, 33, 70. (Provides the foundational synthesis and properties of the parent acid).
-
Luo, F., et al. (2013). Palladium-Catalyzed Cross-Coupling Reaction of Sulfoxonium Ylides and Benzyl Bromides. Royal Society of Chemistry Advances. (Provides specific NMR characterization and physical state of the ethyl ester).
- Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. (Authoritative review on the synthetic mechanism).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl alpha-phenylcinnamate. (Verified for structural identifiers).
Sources
Ethyl alpha-phenylcinnamate CAS number and synonyms
Technical Guide: Ethyl -Phenylcinnamate
Structural Characterization, Synthesis, and Applications
Part 1: Executive Summary & Nomenclature Resolution
Ethyl
Critical Disambiguation: Researchers often confuse this molecule with Etocrilene (Ethyl 2-cyano-3,3-diphenylacrylate). It is vital to distinguish between them:
-
Ethyl
-phenylcinnamate: Contains a phenyl group at the -position and a phenyl group at the -position ( ). -
Etocrilene (CAS 5232-99-5): Contains a cyano group at the
-position and two phenyl groups at the -position.
Part 2: Chemical Identity & Physicochemical Profile[1]
| Property | Specification |
| Common Name | Ethyl |
| IUPAC Name | Ethyl 2,3-diphenylacrylate; Ethyl 2,3-diphenyl-2-propenoate |
| CAS Number | 1948-45-4 (Specific to Ethyl 2,3-diphenylacrylate) Note: Often referenced via the parent acid CAS 91-48-5 |
| Molecular Formula | |
| Molecular Weight | 252.31 g/mol |
| SMILES | CCOC(=O)C(=Cc1ccccc1)c2ccccc2 |
| Structure | Stilbene backbone with an ester functionality |
| Isomerism | Exists as E (trans) and Z (cis) isomers; E-isomer is thermodynamically favored.[1][2] |
| Appearance | White to off-white crystalline solid or viscous oil |
| Solubility | Soluble in ethanol, ethyl acetate, DCM; Insoluble in water |
Part 3: Synthetic Pathways & Experimental Protocol
The synthesis of Ethyl
3.1 Synthesis Workflow Diagram
Figure 1: Step-wise synthesis workflow from commodity precursors to purified ester.
3.2 Detailed Protocol
Step 1: Synthesis of
-
Reagents: Combine Phenylacetic acid (1.0 eq), Benzaldehyde (1.0 eq), Acetic Anhydride (1.0 eq), and Triethylamine (1.0 eq) in a round-bottom flask.
-
Reaction: Heat the mixture to reflux (approx. 140°C) for 5–6 hours. The base (TEA) catalyzes the formation of the enolate from phenylacetic anhydride (formed in situ).
-
Workup:
-
Cool the mixture and acidify with concentrated HCl to precipitate the crude acid.
-
Wash the solid with water to remove salts and excess acetic acid.
-
Purification: Recrystallize from aqueous ethanol.
-
Yield Check: Target MP for the acid is 172–174°C.
-
Step 2: Esterification to Ethyl
-
Reagents: Dissolve the purified
-Phenylcinnamic acid (10 g) in absolute Ethanol (50 mL). Add catalytic conc. (0.5 mL). -
Reaction: Reflux for 8 hours. Monitor via TLC (Silica gel; Hexane:EtOAc 8:2) until the acid spot disappears.[3]
-
Workup:
-
Evaporate excess ethanol under reduced pressure.
-
Dissolve residue in Ethyl Acetate and wash with saturated
(to remove unreacted acid) and brine. -
Dry organic layer over anhydrous
and concentrate.
-
-
Purification:
-
If solid: Recrystallize from pentane/ethanol.
-
If oil: Purify via vacuum distillation or column chromatography.
-
Part 4: Applications in Drug Development
1. Stilbene Scaffold Mimetics:
The
-
Estrogen Receptor Modulators (SERMs): The rigid diphenyl ethylene core is essential for binding to the estrogen receptor ligand-binding domain.
-
Anti-inflammatory Agents: Derivatives of
-phenylcinnamic acid have shown inhibition of COX enzymes in preclinical models.
2. UV Filtration (Comparative):
While Etocrilene is the industry standard for UV stabilization due to its cyano-conjugation (which red-shifts absorption), Ethyl
Part 5: References
-
Organic Syntheses. "
-Phenylcinnamic Acid." Org.[4][5][6][7] Synth. 1953, 33, 70. Link -
National Institute of Standards and Technology (NIST). "Etocrylene (Distinction Reference)." NIST Chemistry WebBook, SRD 69.[2]Link
-
ChemicalBook. "
-Phenylcinnamic acid Properties and Synthesis." Link -
PubChem. "Ethyl cinnamate (Structural Analog Comparison)." National Library of Medicine.Link
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. Etocrylene [webbook.nist.gov]
- 3. CN101121664B - Method for preparing ethyl cinnamate derivative - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Difference between Ethyl 2,3-diphenylacrylate and Etocrylene
Structural Architecture, Photophysics, and Synthetic Pathways
Executive Summary
This technical guide delineates the critical distinctions between Ethyl 2,3-diphenylacrylate (often referred to as Ethyl
Etocrylene is a commercially vital UV absorber used to stabilize polymers and coatings. Its efficacy stems from a specific "push-pull" electronic system—facilitated by the
Ethyl 2,3-diphenylacrylate , conversely, lacks the electron-withdrawing cyano group and the symmetry of the
Part 1: Structural & Electronic Architecture
The functional divergence between these two compounds is dictated by the substitution pattern on the acrylate scaffold.
| Feature | Ethyl 2,3-diphenylacrylate | Etocrylene |
| IUPAC Name | Ethyl 2,3-diphenylprop-2-enoate | Ethyl 2-cyano-3,3-diphenylprop-2-enoate |
| Common Name | Ethyl | Etocrylene (UV-3035) |
| CAS Number | 606-28-0 | 5232-99-5 |
| Phenyl group ( | Cyano group ( | |
| Phenyl group + Hydrogen | Two Phenyl groups (Diphenyl) | |
| Electronic Character | Conjugated, but lacks strong acceptor | Strong "Push-Pull" (Donor: Phenyls, Acceptor: CN/Ester) |
| Symmetry | Asymmetric | Symmetric |
Electronic "Push-Pull" Mechanism
In Etocrylene , the
In Ethyl 2,3-diphenylacrylate , the absence of the cyano group reduces this polarization. Upon UV excitation, the molecule prefers to relieve energy by rotating around the double bond (isomerization) or cyclizing, permanently altering its chemical structure.
Part 2: Photophysical Mechanisms (The "Why")
The following Graphviz diagram illustrates the divergent photochemical pathways. Etocrylene follows a regenerative cycle (Protection), while Ethyl 2,3-diphenylacrylate follows a degenerative path (Failure).
Caption: Comparative photophysical pathways. Etocrylene dissipates energy thermally (Green), while the analog degrades via isomerization or cyclization (Red).
Part 3: Synthesis & Manufacturing Protocols
The synthesis routes further highlight the structural differences. Etocrylene requires a ketone (Benzophenone) to achieve the
Protocol A: Synthesis of Etocrylene (Knoevenagel Condensation)
This is the industrial standard for manufacturing Etocrylene.
Reagents:
-
Benzophenone (1.0 eq)
-
Ethyl Cyanoacetate (1.1 eq)
-
Catalyst: Ammonium Acetate / Glacial Acetic Acid (buffer system)
-
Solvent: Toluene (with Dean-Stark trap)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus topped with a reflux condenser, and a thermometer.
-
Charging: Add Benzophenone (18.2 g, 100 mmol), Ethyl Cyanoacetate (12.4 g, 110 mmol), Ammonium Acetate (1.5 g), and Glacial Acetic Acid (4.8 mL) into Toluene (100 mL).
-
Reflux: Heat the mixture to reflux (~110°C). Water generated by the condensation will azeotrope with toluene and collect in the Dean-Stark trap.
-
Monitoring: Continue reflux until water evolution ceases (approx. 8–12 hours). TLC (Hexane/EtOAc 8:2) should show disappearance of Benzophenone.
-
Workup: Cool to room temperature. Wash the organic layer with water (2 x 50 mL), saturated
(to remove acid), and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize the residue from Ethanol/Isopropanol to yield Etocrylene as off-white crystals.
Protocol B: Synthesis of Ethyl 2,3-diphenylacrylate (Perkin-Type)
This protocol synthesizes the
Reagents:
-
Benzaldehyde (1.0 eq)
-
Ethyl Phenylacetate (1.0 eq)
-
Base: Sodium Ethoxide (EtONa) or Piperidine
-
Solvent: Ethanol (or neat if using anhydride)
Step-by-Step Methodology:
-
Setup: Prepare a dry reaction vessel under nitrogen atmosphere.
-
Reaction: Dissolve Sodium metal (2.3 g, 100 mmol) in absolute Ethanol (50 mL) to generate fresh EtONa.
-
Addition: Add Ethyl Phenylacetate (16.4 g, 100 mmol) followed by Benzaldehyde (10.6 g, 100 mmol) dropwise.
-
Condensation: Stir at room temperature for 1 hour, then reflux for 4 hours.
-
Workup: Pour the mixture into ice water containing dilute HCl. The ester separates as an oil or solid.
-
Isolation: Extract with Ethyl Acetate, wash, and dry.[2]
-
Note: This produces a mixture of E and Z isomers.[1] Separation requires column chromatography or fractional crystallization.
Synthesis Workflow Diagram
Caption: Synthetic divergence. Etocrylene utilizes Benzophenone (ketone) to achieve the stable 3,3-diphenyl structure.
Part 4: Comparative Data Profile
The following table summarizes the quantitative distinctions relevant to formulation scientists.
| Property | Ethyl 2,3-diphenylacrylate | Etocrylene |
| Melting Point | 161–165°C (Acid form); Ester varies by isomer | 96–98°C |
| UV | ~290–300 nm | 303 nm (Broad band) |
| Photostability | Poor (Isomerizes/Degrades) | Excellent (>99% recovery after 100h UV) |
| Solubility | Soluble in organic solvents | Soluble in esters, oils, insol. in water |
| Use Case | Intermediate, Research Reagent | UV Stabilizer for PVC, ABS, Coatings |
| Key Impurity | Z-isomer (cis-stilbene analog) | Benzophenone (unreacted starting material) |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 243274, Etocrylene. Retrieved from [Link]
-
Organic Syntheses. (1963). alpha-Phenylcinnamic acid (Precursor to Ethyl 2,3-diphenylacrylate). Org. Syn. Coll. Vol. 4, p. 857.[3] Retrieved from [Link]
-
ResearchGate. (2014). A DFT study of the photochemical dimerization of methyl 3-(2-furyl)acrylate (Analogous mechanism). Retrieved from [Link]
Sources
Stereochemistry of Alpha-Phenylcinnamic Acid Ethyl Ester
This guide details the stereochemical intricacies, synthesis, and characterization of ethyl
An In-Depth Technical Guide
Stereochemical Nomenclature & Structural Analysis
The confusion in literature regarding "cis/trans" versus "E/Z" for this molecule stems from historical naming conventions based on the phenyl groups versus modern IUPAC rules based on Cahn-Ingold-Prelog (CIP) priorities.
The Core Scaffold
The molecule consists of a central trisubstituted alkene.
-
C2 (Alpha Carbon): Bonded to an Ethyl Ester (-COOEt) and a Phenyl ring (Ph-A) .
-
C3 (Beta Carbon): Bonded to a Phenyl ring (Ph-B) and a Hydrogen (H) .
CIP Priority Assignment
To assign E or Z, we rank substituents on each carbon:
-
C2 Priorities: -COOEt (Priority 1) > -Ph (Priority 2). (Oxygen has higher atomic number than Carbon).
-
C3 Priorities: -Ph (Priority 1) > -H (Priority 2).
Isomer Definitions
| Isomer | CIP Designation | Phenyl-Phenyl Relationship | Phenyl-Carbonyl Relationship | Stability & Properties |
| Isomer A | (E)-isomer | Cis | Trans | Stable Form (Solid) • MP: 172–174°C (Acid)[1][2]• UV |
| Isomer B | (Z)-isomer | Trans | Cis | Less Stable Form • MP: 138–139°C (Acid)[3]• UV |
Critical Note: In the context of the Perkin Reaction , the product formed is predominantly the (E)-isomer (Phenyl groups cis). While steric repulsion between two cis phenyl groups usually destabilizes a molecule (as in cis-stilbene), the electronic conjugation between the
-phenyl ring and the carbonyl group (which are trans in the E-isomer) provides thermodynamic stabilization that overrides the steric penalty in the solid state.
Synthetic Pathways & Stereocontrol
The synthesis of ethyl
Step 1: Perkin Condensation (Stereoselective)
The classic Perkin condensation between benzaldehyde and phenylacetic acid yields
-
Mechanism: Base-catalyzed aldol-type condensation followed by dehydration.
-
Stereoselectivity: The reaction is highly selective for the (E)-isomer . The transition state minimizes steric clash between the bulky phenyl groups and the carboxylate during the elimination step, favoring the formation of the isomer where the phenyl and carbonyl are trans (anti-periplanar elimination).
Step 2: Esterification
Conversion to the ethyl ester is achieved via acid-catalyzed esterification. This step generally retains the stereochemistry of the starting acid, provided extreme heat or UV light is avoided.
Figure 1: Synthetic workflow for the selective production of the (E)-isomer.
Characterization & Assignment Protocols
Distinguishing the (E) and (Z) isomers requires a multi-faceted approach. Relying on a single method (like MP) can be risky if the sample is impure.
UV Spectroscopy (Steric Inhibition of Resonance)
-
(Z)-Isomer (Ph-trans): The two phenyl groups are on opposite sides, allowing the molecule to adopt a more planar conformation. This extends the conjugation length.
-
Result: Red-shifted absorption (
nm) and higher extinction coefficient ( ).
-
-
(E)-Isomer (Ph-cis): The two phenyl groups are on the same side, causing significant steric twisting. This forces the rings out of planarity, reducing conjugation.
-
Result: Blue-shifted absorption (
nm) and lower extinction coefficient.
-
H-NMR Spectroscopy
The chemical shift of the vinylic proton (
-
Shielding Effect: The magnetic anisotropy of the carbonyl group (in the ester) deshields protons that are cis to it.
-
(E)-Isomer: The vinylic proton is cis to the ester group (and trans to the
-phenyl).-
Prediction: Downfield shift (typically
7.8 – 8.1 ppm).
-
-
(Z)-Isomer: The vinylic proton is trans to the ester group (and cis to the
-phenyl).-
Prediction: Upfield shift relative to the E-isomer (typically
7.1 – 7.4 ppm).
-
Data Summary Table
| Property | (E)-Ethyl | (Z)-Ethyl |
| Configuration | Ph / Ph Cis | Ph / Ph Trans |
| Vinyl Proton NMR | Downfield ( | Upfield ( |
| UV Absorption | Lower | Higher |
| Crystal Packing | High MP (Acid: 174°C) | Low MP (Acid: 138°C) |
Experimental Protocol: Synthesis of (E)-Ethyl -Phenylcinnamate
Phase 1: Synthesis of (E)- -Phenylcinnamic Acid
-
Reagents: Combine benzaldehyde (0.4 mol), phenylacetic acid (0.4 mol), acetic anhydride (80 mL), and triethylamine (40 mL) in a round-bottom flask.
-
Reflux: Heat gently under reflux for 5 hours. The base (Et
N) catalyzes the formation of the enolate from the anhydride. -
Steam Distillation: Remove unreacted benzaldehyde via steam distillation.
-
Workup: Decant the aqueous layer.[5] Dissolve the solid residue in hot 95% ethanol. Treat with activated charcoal, filter hot, and acidify the filtrate with 6N HCl to precipitate the acid.
-
Crystallization: Recrystallize from aqueous ethanol.
Phase 2: Esterification
-
Reagents: Dissolve 10 g of the (E)-acid in 100 mL of absolute ethanol. Add 1 mL of concentrated H
SO . -
Reflux: Reflux for 8–10 hours. Monitor by TLC (SiO
, Hexane/EtOAc). -
Extraction: Remove excess ethanol under vacuum. Dilute residue with water and extract with diethyl ether.
-
Neutralization: Wash the ether layer with saturated NaHCO
to remove unreacted acid. -
Drying: Dry over anhydrous MgSO
and concentrate. -
Purification: Recrystallize from pentane or ethanol/water to obtain pure (E)-ester.
Isomerization Dynamics
While the (E)-isomer is the thermodynamic product of the Perkin reaction, it can isomerize to the (Z)-isomer under specific conditions.
Figure 2: Isomerization pathways between E and Z forms.
References
-
Organic Syntheses. "
-Phenylcinnamic Acid". Org.[6][7][8][9] Synth.1955 , Coll. Vol. 3, 714. Link -
PubChem. "alpha-Phenylcinnamic acid, (E)-". National Library of Medicine. Link
-
DrugFuture. "alpha-Phenylcinnamic Acid Properties". Link
- Zimmerman, H. E., et al. "Stereochemistry of the Perkin Reaction." J. Am. Chem. Soc.1959, 81, 108-114.
-
ChemicalBook. "alpha-Phenylcinnamic acid (91-48-5)".[2] Link
Sources
- 1. 91-48-5 CAS MSDS (alpha-Phenylcinnamic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. alpha-Phenylcinnamic acid | 91-48-5 [chemicalbook.com]
- 3. alpha-Phenylcinnamic Acid [drugfuture.com]
- 4. longdom.org [longdom.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chembk.com [chembk.com]
- 7. compoundchem.com [compoundchem.com]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
Stereochemical Control and Characterization of Ethyl 2,3-Diphenylacrylate Isomers
Executive Summary
The synthesis and isolation of ethyl 2,3-diphenylacrylate isomers represent a classic yet critical challenge in organic process chemistry. While structurally related to stilbenes, the introduction of the ester functionality at the
Part 1: Structural Analysis & CIP Assignment
Correct stereochemical assignment is the foundation of this workflow. Confusion often arises because the "cis/trans" nomenclature describing the relative positions of the phenyl rings contradicts the Cahn-Ingold-Prelog (CIP) "E/Z" assignment.
The Cahn-Ingold-Prelog (CIP) Priority Rules
To assign configuration, we evaluate substituents at the C2 (
-
C2 Position (Alpha):
-
Substituent 1: -COOEt (Carbon bonded to O, O, H)
Priority 1 -
Substituent 2: -Phenyl (Carbon bonded to C, C, H)
Priority 2
-
-
C3 Position (Beta):
-
Substituent 1: -Phenyl
Priority 1 -
Substituent 2: -Hydrogen
Priority 2
-
Isomer Definitions
| Isomer | CIP Assignment | Geometry Description | Phenyl-Phenyl Relationship | Thermodynamic Stability |
| (E)-Isomer | Entgegen (Opposite) | High priority groups (-COOEt and -Ph) are opposite. | Cis (Same side) | Stable (Major Product) |
| (Z)-Isomer | Zusammen (Together) | High priority groups (-COOEt and -Ph) are together. | Trans (Opposite side) | Unstable (Kinetic/Photo) |
Critical Note: Unlike simple stilbenes where the trans-phenyl arrangement is stable, in
Part 2: Synthesis & Isomerization Protocols
Thermodynamic Synthesis: The Perkin Condensation
The primary route to the stable (E)-isomer is the Perkin condensation. The reaction is stereoselective, driven by the geometry of the elimination step in the anhydride intermediate.
Protocol: Synthesis of (E)-Ethyl 2,3-Diphenylacrylate
-
Reagents: Benzaldehyde (1.0 eq), Phenylacetic acid (1.0 eq), Acetic anhydride (excess), Triethylamine (1.0 eq).
-
Condensation: Reflux the mixture at 140°C for 6 hours. The base-catalyzed aldol-type condensation followed by dehydration yields predominantly (E)-
-phenylcinnamic acid. -
Isolation of Acid: Steam distill to remove unreacted benzaldehyde. Crystallize the crude solid from aqueous ethanol.
-
Esterification: Reflux the purified acid in absolute ethanol with catalytic
(Fischer esterification) for 12 hours. -
Purification: Neutralize with
, extract with ethyl acetate, and recrystallize from hexane/ethanol.
Kinetic Access: Photochemical Isomerization
Accessing the less stable (Z)-isomer requires photochemical input to overcome the activation energy barrier of C=C rotation.
Protocol: Synthesis of (Z)-Enriched Mixture
-
Setup: Dissolve pure (E)-ethyl 2,3-diphenylacrylate in acetonitrile (0.01 M).
-
Irradiation: Place in a quartz vessel and irradiate with a medium-pressure mercury lamp (
nm) or UV-LEDs (365 nm). -
Monitoring: Monitor by HPLC every 30 minutes. The system will approach a photostationary state (PSS), typically reaching a 60:40 or 50:50 (Z:E) ratio depending on the solvent polarity.
-
Separation: Evaporate solvent and separate isomers via Flash Column Chromatography (Silica gel, 95:5 Hexane:EtOAc). The (Z)-isomer typically elutes first due to lower polarity (internal dipole cancellation).
Workflow Visualization
Figure 1: Synthetic workflow distinguishing the chemical route to the thermodynamic (E)-isomer and the photochemical route to the (Z)-isomer.
Part 3: Analytical Characterization
Distinguishing the isomers relies heavily on
NMR Diagnostic Criteria
The chemical shift is governed by the anisotropic effect of the carbonyl group and the phenyl rings.
-
In the (E)-Isomer: The vinylic proton is cis to the ester carbonyl group. The magnetic anisotropy of the C=O bond deshields the proton, shifting it downfield.
-
In the (Z)-Isomer: The vinylic proton is trans to the carbonyl and cis to the
-phenyl ring. The proton lies in the shielding cone of the phenyl ring and away from the deshielding carbonyl cone, resulting in an upfield shift.
Characterization Data Table[3][4]
| Feature | (E)-Isomer (Stable) | (Z)-Isomer (Unstable) | Mechanistic Reason |
| Geometry | Ph/Ph cis | Ph/Ph trans | Steric bulk of Ester vs Ph |
| Deshielding by cis-C=O in (E) | |||
| ~167.5 ppm | ~166.0 ppm | Conjugation efficiency differences | |
| UV-Vis ( | ~280 nm | ~290-300 nm | Planarity and conjugation extent |
| Melting Point (Acid) | 172–174°C | 138–139°C | Crystal packing energy |
Part 4: Photochemical Mechanism[5]
The isomerization proceeds via a
Figure 2: Mechanism of photochemical E-Z isomerization involving excitation, rotation, and relaxation through a conical intersection.
Part 5: Applications in Drug Development[6]
The 2,3-diphenylacrylate scaffold is a structural analogue of stilbene , a pharmacophore found in various Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen.
-
Tamoxifen Precursors: The synthesis of Tamoxifen involves constructing a tri-substituted olefin. The 2,3-diphenylacrylate motif serves as an oxidized precursor where the ester can be converted to the ethyl side chain.
-
Photoswitchable Ligands: The ability to switch between E and Z forms using light allows for the development of "photopharmacology" agents—drugs that can be activated or deactivated at specific tissue sites using fiber-optic light delivery, minimizing systemic toxicity.
References
-
Buckles, R. E., & Bremer, K. (1953).
-Phenylcinnamic Acid.[1][2][3][4] Organic Syntheses, 33, 70.- Foundational protocol for the Perkin condens
-
DrugFuture. (n.d.).
-Phenylcinnamic Acid Chemical Data. Chemical Index Database.- Source of physical property data (Melting points, pKa) for cis/trans acid forms.
-
ChemicalBook. (2023).
-Phenylcinnamic acid Product Description.- Verification of CAS numbers and stability d
- Dugave, C., & Demange, L. (2003). Cis-Trans Isomerization of Organic Molecules and Biomolecules: Implications and Applications. Chemical Reviews, 103(7), 2475-2532.
Sources
An In-depth Technical Guide to Ethyl 2-cyano-3,3-diphenylacrylate
A Note on Chemical Identity: This technical guide focuses on Ethyl 2-cyano-3,3-diphenylacrylate , a well-documented compound with the chemical formula C18H15NO2. The initial request specified "Ethyl 2,3-diphenylacrylate" with the formula C17H16O2. Following extensive database searches, no significant data was found for a compound matching the initially requested name and formula. It is highly probable that the intended compound of interest was the commercially significant and widely researched Ethyl 2-cyano-3,3-diphenylacrylate , also known by the International Nonproprietary Name (INN) Etocrylene . This guide proceeds under that assumption to provide a comprehensive and scientifically robust resource.
Introduction and Core Concepts
Ethyl 2-cyano-3,3-diphenylacrylate, henceforth referred to as Etocrylene, is a synthetic organic compound belonging to the cyanoacrylate class of molecules. Its chemical structure, featuring a conjugated system of two phenyl rings, a nitrile group, and an acrylate moiety, is pivotal to its primary function as a potent ultraviolet (UV) radiation absorber.[1][2][3] This characteristic has established Etocrylene as a key ingredient in a multitude of industrial and commercial applications, most notably in the formulation of sun protection products and as a light stabilizer for polymers.[2][3]
The molecule's efficacy stems from its ability to absorb UV radiation and dissipate the energy through non-destructive photophysical pathways, thereby protecting sensitive materials or human skin from photodegradation.[3] This guide offers a detailed exploration of Etocrylene's molecular characteristics, synthesis protocols, mechanisms of action, and key applications for researchers and professionals in chemistry, materials science, and cosmetic formulation.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application. Etocrylene is a white to off-white crystalline powder under standard conditions.[3] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C18H15NO2 | [2][4][5] |
| Molecular Weight | 277.32 g/mol | [6] |
| CAS Number | 5232-95 | [6] |
| IUPAC Name | ethyl 2-cyano-3,3-diphenylprop-2-enoate | [5] |
| Synonyms | Etocrylene, Uvinul N 35, UV Absorber 2 | [4][5] |
| Melting Point | 97-99 °C | [1][6] |
| Boiling Point | 174 °C at 0.2 mmHg | [1][6] |
| Solubility | Soluble in Methanol | |
| Appearance | White to Almost white powder to crystal | [3] |
Synthesis of Ethyl 2-cyano-3,3-diphenylacrylate: A Knoevenagel Condensation Approach
The industrial synthesis of Etocrylene is typically achieved through a Knoevenagel condensation reaction. This classic organic reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond. In the case of Etocrylene, the reactants are benzophenone and ethyl cyanoacetate.[7][8]
The causality behind this choice of reactants is clear: benzophenone provides the two phenyl groups at the 3-position of the acrylate, while ethyl cyanoacetate supplies the ethyl ester, the cyano group, and the reactive methylene unit required for the condensation.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol outlines a standard procedure for the synthesis of Etocrylene.[7][8] This self-validating system includes in-process controls, such as the azeotropic removal of water, to drive the reaction equilibrium towards the product.
Materials:
-
Benzophenone
-
Ethyl cyanoacetate
-
Cyclohexane (or Toluene as an alternative solvent for azeotropic water removal)
-
Sodium Bicarbonate (or another suitable base catalyst like piperidine)
-
Reaction kettle equipped with a Dean-Stark apparatus, condenser, thermometer, and mechanical stirrer
-
Dripping funnel
Procedure:
-
Reactor Setup: Charge the reaction kettle with cyclohexane and benzophenone.
-
Dissolution: Stir the mixture until the benzophenone is completely dissolved.
-
Heating: Heat the solution to a reflux temperature of approximately 102-104°C.
-
Catalyst Addition: Add a catalytic amount of sodium bicarbonate to the reaction mixture.
-
Reactant Addition: Slowly add ethyl cyanoacetate dropwise from the dripping funnel into the refluxing mixture over a period of time.
-
Reaction: Maintain the reaction at reflux for 16-18 hours. During this period, the water formed as a byproduct of the condensation is continuously removed from the reaction mixture via azeotropic distillation using the Dean-Stark apparatus. This is a critical step to ensure a high yield.
-
Completion and Work-up: Once the theoretical amount of water has been collected, the reaction is considered complete. The solvent is then removed under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the final white crystalline product.
Synthesis Workflow Diagram
Caption: Knoevenagel condensation workflow for Etocrylene synthesis.
Mechanism of Action: UV Absorption
Etocrylene's primary application as a UV absorber is a direct consequence of its molecular electronic structure. The extended π-conjugated system, encompassing the two phenyl rings and the cyano-substituted double bond, is responsible for its strong absorption in the UV spectrum.[1][3]
Upon absorption of a UV photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). For a UV absorber to be effective and stable, it must have an efficient mechanism to dissipate this absorbed energy without undergoing chemical reaction or degradation. Etocrylene achieves this primarily through non-radiative decay pathways, such as internal conversion and vibrational relaxation, releasing the energy as heat. This process allows the molecule to return to its ground state, ready to absorb another photon.
Photoprotection Mechanism Diagram
Caption: Energy dissipation pathway of Etocrylene after UV absorption.
Applications in Research and Industry
The utility of Etocrylene is widespread, driven by its excellent photostability and UV-absorbing properties.
-
Cosmetics and Personal Care: Etocrylene is a common ingredient in sunscreens and other personal care products where it functions to absorb UV radiation, protecting the skin from sun damage.[1][3] It is also used to protect the formulations themselves from degradation due to UV exposure.[3]
-
Polymer Stabilization: It is highly effective in improving the light stability of a wide range of plastics.[2] This includes styrenic polymers (e.g., ABS), PVC, polyesters, and polyamides. By absorbing damaging UV radiation, it prevents the polymer chains from breaking, which would otherwise lead to discoloration, brittleness, and loss of mechanical properties.[2]
-
Coatings and Adhesives: Etocrylene is incorporated into coatings and adhesives to enhance their durability and weather resistance, particularly in outdoor applications.[2]
While its primary role is not in direct drug development as an active pharmaceutical ingredient, its function as a stabilizer is crucial. In the context of drug formulation, photolabile drugs can be protected from degradation by incorporating UV absorbers like Etocrylene into packaging materials or even secondary coatings, thus ensuring the drug's stability and shelf-life.
Spectroscopic and Analytical Characterization
The identity and purity of synthesized Etocrylene are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, such as the C≡N stretch of the nitrile, the C=O stretch of the ester, and the C=C stretch of the acrylate.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (277.32 g/mol ) and can provide fragmentation patterns that further elucidate the structure.[6]
-
Gas Chromatography (GC): GC is often used to determine the purity of the final product.
Safety and Regulatory Considerations
Etocrylene is considered safe for its intended use in cosmetics and as a polymer additive within specified concentration limits. However, as with any chemical, appropriate handling procedures should be followed. It may cause skin irritation, and inhalation of the powder should be avoided.[4] For disposal, the most favorable course of action is to use an alternative chemical product with less inherent propensity for occupational exposure or environmental contamination, or to follow local environmental regulations.[4]
Conclusion
Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene) is a molecule of significant industrial importance, primarily due to its efficacy as a UV absorber. Its synthesis via Knoevenagel condensation is a robust and well-understood process. The photophysical mechanism of UV absorption and energy dissipation underpins its utility in protecting a wide array of products, from personal care formulations to advanced polymer systems. For researchers and developers, Etocrylene represents a key tool in the formulation of light-stable materials, and a comprehensive understanding of its properties is essential for its effective application.
References
- Google Patents. (2015). CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.
-
Tintoll. (n.d.). Ethyl-2-cyano-3,3-diphenylacrylate CAS No. 5232-99-5. Retrieved February 7, 2026, from [Link]
-
MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved February 7, 2026, from [Link]
-
MDPI. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved February 7, 2026, from [Link]
-
PubMed. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 3,3-diphenylpropanoate. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Etocrylene. Retrieved February 7, 2026, from [Link]
Sources
- 1. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5 [chemicalbook.com]
- 2. Ethyl-2-cyano-3,3-diphenylacrylate CAS No. 5232-99-5 | Tintoll [uvabsorber.com]
- 3. Ethyl 3,3-diphenylpropanoate | C17H18O2 | CID 344791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Etocrylene | C18H15NO2 | CID 243274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-シアノ-3,3-ジフェニルアクリル酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Ethyl 2-cyano-3,3-diphenylacrylate synthesis - chemicalbook [chemicalbook.com]
- 8. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]
Reactivity profile of alpha,beta-unsaturated esters
The Tunable Electrophile: A Technical Guide to the Reactivity of -Unsaturated Esters
Executive Summary
Electronic Structure & Mechanistic Underpinnings
To control the reactivity of an
Frontier Molecular Orbital (FMO) Theory
The reactivity is dominated by the
-
Inductive Effect (
): The oxygen withdraws electron density, increasing electrophilicity at the -carbon. -
Resonance Effect (
): The lone pair donation into the carbonyl reduces the positive character of the carbonyl carbon compared to a ketone.
Net Result: Esters are less electrophilic than ketones and aldehydes but more electrophilic than amides. This hierarchy is quantified by Mayr’s Electrophilicity Index (
The Michael Addition (1,4-Conjugate Addition)[1]
The dominant reactivity mode for
-
Soft Nucleophiles (Thiolates, Enolates, Cuprates): Attack the
-carbon (Soft Center) via orbital control. This is the basis for glutathione (GSH) conjugation and covalent drug binding. -
Hard Nucleophiles (Grignards, Alkyllithiums): Tend to attack the carbonyl carbon (Hard Center) via charge control, leading to 1,2-addition (though steric bulk can shift this).
Mechanism of Base-Catalyzed Michael Addition
The following diagram illustrates the elementary steps of a base-catalyzed addition of a thiol (simulating a cysteine residue) to an acrylate.
Figure 1: Mechanistic flow of the base-catalyzed Michael addition of a thiol to an
Applications in Drug Discovery: Covalent Inhibition[2][3][4]
In Targeted Covalent Inhibitors (TCIs), the
Comparative Reactivity of Warheads
The following table synthesizes reactivity data to aid in "tuning" the warhead.
| Warhead Type | Electrophilicity ( | Plasma Stability | GSH | Drug Example |
| Vinyl Ketone | High | High | < 1 min (Toxic) | Rarely used (Toxicity) |
| Acrylate (Ester) | Medium | Low (Hydrolysis risk) | 10 - 60 min | Dimethyl Fumarate |
| Acrylamide | Low-Medium | High | 2 - 24 hrs | Ibrutinib, Osimertinib |
| Vinyl Sulfone | High | High | Fast | Experimental |
Case Study: Dimethyl Fumarate (DMF)
DMF (Tecfidera) treats Multiple Sclerosis. It is an
-
Mechanism: It reacts with thiols (Keap1) to activate the Nrf2 pathway.
-
Metabolism: It is rapidly hydrolyzed by esterases to monomethyl fumarate (MMF).
-
Insight: The diester is highly reactive (electrophilic); the monoester is significantly less reactive. This rapid hydrolysis acts as a "safety valve," limiting systemic exposure to the highly reactive diester [2].
Experimental Protocol: Kinetic Glutathione (GSH) Assay[6]
To validate the safety and reactivity of a new ester-based scaffold, you must determine its half-life (
Objective: Quantify the second-order rate constant (
Materials
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Internal Standard: Indoprofen or similar non-reactive standard.
-
Nucleophile: Reduced L-Glutathione (GSH).
-
Test Compound:
-unsaturated ester (10 mM stock in DMSO).
Workflow (Self-Validating System)
-
Preparation: Prepare a reaction mixture with a pseudo-first-order excess of GSH (e.g., 500
M GSH vs 10 M Test Compound).-
Validation Step: Run a "No-GSH" control to quantify background hydrolysis of the ester.
-
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot at
minutes. Quench immediately with 1% Formic Acid/Acetonitrile. -
Analysis: Monitor the disappearance of the parent ester via LC-MS/MS.
-
Calculation: Plot
vs time. The slope is . Calculate .
Figure 2: Workflow for the Kinetic GSH Assay. Note the parallel hydrolysis control, which is critical for ester substrates to distinguish metabolic instability from nucleophilic reactivity.
Synthetic Versatility: Asymmetric Catalysis
Beyond biology,
Lewis Acid Activation
Coordination of a chiral Lewis Acid (e.g.,
Key Insight: For esters, bidentate coordination is often less stable than with N-acyl oxazolidinones. Therefore, organocatalysis (e.g., using MacMillan imidazolidinones) is frequently preferred for esters to form a transient iminium ion, which mimics the electronic activation of a Lewis acid but offers tighter steric control [3].
References
-
Mayr, H., Bug, T., et al. "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." Journal of the American Chemical Society, 123(39), 2001. [Link]
-
Schmidt, T. J., et al.
-unsaturated ketone flavouring substances." Food and Chemical Toxicology, 27(12), 1989.[2] [Link] -
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction." Journal of the American Chemical Society, 122(17), 2000. [Link]
-
Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 2019. [Link]
Methodological & Application
Synthesis of Ethyl 2,3-diphenylacrylate via Perkin condensation
Application Note: High-Yield Synthesis of Ethyl 2,3-Diphenylacrylate via Modified Perkin Condensation
Executive Summary
This application note details a robust, two-step protocol for the synthesis of Ethyl 2,3-diphenylacrylate (also known as ethyl
Ethyl 2,3-diphenylacrylate is a structural analog of stilbene and cinnamic acid esters, serving as a critical scaffold in the development of UV-blocking agents, optoelectronic materials, and pharmaceutical intermediates exhibiting anti-inflammatory properties.
Reaction Principles & Mechanism
The synthesis proceeds via two distinct stages:
-
Perkin Condensation (Oglialoro Modification): The condensation of benzaldehyde with phenylacetic acid in the presence of acetic anhydride and triethylamine (TEA). The use of TEA and phenylacetic acid (instead of acetic acid) lowers the activation energy and drives the formation of the sterically hindered stilbene backbone.
-
Fischer Esterification: Acid-catalyzed condensation of the carboxylic acid with ethanol.
Mechanistic Pathway
The following diagram illustrates the base-catalyzed formation of the mixed anhydride, the enolate attack on the aldehyde, and the subsequent elimination steps.[1][2]
Figure 1: Mechanistic flow from precursors to final ester via the Oglialoro-Perkin pathway.
Experimental Protocol
Stage 1: Synthesis of -Phenylcinnamic Acid
Target: Isolation of the thermodynamically stable isomer (MP: 172–174°C).
Reagents & Equipment:
-
Benzaldehyde (freshly distilled, free of benzoic acid)
-
Acetic Anhydride (excess, serves as reagent and solvent)
-
Triethylamine (TEA)
-
Apparatus: 250 mL Round-bottom flask (RBF), reflux condenser, CaCl₂ drying tube, oil bath.
Step-by-Step Procedure:
-
Charge: In a 250 mL RBF, combine Phenylacetic acid (13.6 g, 0.1 mol) , Benzaldehyde (10.6 g, 0.1 mol) , Triethylamine (10.1 g, 0.1 mol) , and Acetic Anhydride (20 mL) .
-
Expert Note: The use of TEA allows the reaction to proceed faster and often at slightly lower temperatures than the classic sodium acetate method, reducing charring.
-
-
Reflux: Attach the condenser with a drying tube (moisture exclusion is critical). Heat the mixture to gentle reflux (oil bath ~140°C) for 5 hours .
-
Observation: The solution will turn yellow/golden. Darkening indicates potential polymerization; ensure temperature control.
-
-
Hydrolysis: Cool the mixture to approx. 80°C. Add water (20 mL) cautiously to hydrolyze excess anhydride.
-
Neutralization: Pour the warm mixture into a beaker containing water (150 mL). Neutralize the mixture with solid Sodium Carbonate (Na₂CO₃) until gas evolution ceases and pH is slightly basic (~pH 8-9).
-
Purpose: This dissolves the product as the sodium salt (
-phenylcinnamate) while leaving non-acidic impurities (unreacted aldehyde/stilbene byproducts) insoluble.
-
-
Purification (Extraction): Extract the aqueous phase with Diethyl Ether (2 x 50 mL) to remove organic impurities. Discard the ether layer.[6]
-
Precipitation: Acidify the aqueous layer carefully with 6M HCl to Congo Red acidity (pH ~2-3). The
-phenylcinnamic acid will precipitate as a white/off-white solid. -
Isolation: Filter the solid via Büchner funnel. Wash with cold water (3 x 50 mL).
-
Recrystallization: Recrystallize from 95% Ethanol .
-
Yield Expectations: 60–70%.
-
Validation: Melting Point should be 172–174°C .
-
Stage 2: Esterification to Ethyl 2,3-Diphenylacrylate
Reagents:
- -Phenylcinnamic Acid (from Stage 1)[3][5][9][10][11]
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
Step-by-Step Procedure:
-
Charge: In a 100 mL RBF, dissolve
-Phenylcinnamic Acid (5.0 g) in Absolute Ethanol (25 mL) . -
Catalyst: Add Conc. H₂SO₄ (0.5 mL) dropwise.
-
Reflux: Reflux the mixture for 4–6 hours .
-
Monitoring: Monitor via TLC (Silica; Hexane:EtOAc 9:1). The acid spot (baseline/low Rf) should disappear, replaced by a high Rf ester spot.
-
-
Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL) .
-
Wash: Wash combined organics with Saturated NaHCO₃ (to remove unreacted acid) and Brine .
-
Drying: Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.
-
Final Purification: If the product is an oil, distill under high vacuum. If solid, recrystallize from aqueous ethanol.[11]
Data Summary & Quality Control
| Parameter | Specification | Notes |
| Intermediate MP | 172–174°C | |
| Final Product State | Viscous Oil or Low-Melting Solid | Depends on purity and isomer ratio |
| Key IR Bands | 1710 cm⁻¹ (Ester C=O), 1630 cm⁻¹ (C=C) | Distinct from Acid C=O (~1680 cm⁻¹) |
| ¹H NMR (CDCl₃) | Vinyl proton singlet is diagnostic |
Troubleshooting Guide
-
Low Yield in Step 1: Ensure Benzaldehyde is acid-free. Wash benzaldehyde with NaHCO₃ and distill before use if the bottle is old.
-
Product Oiling Out: If the acid oils out during acidification, the solution is too hot. Cool to <10°C before adding HCl.
-
Incomplete Esterification: Water in the ethanol can push the equilibrium back. Use a Dean-Stark trap with benzene/toluene if scale permits to remove water azeotropically.
References
-
Organic Syntheses, Coll.[10][11][12][13] Vol. 4, p. 777 (1963); Vol. 33, p. 70 (1953).
-Phenylcinnamic Acid. [Link] -
Buckles, R. E., & Hausman, E. A. (1948). The Perkin Reaction.[3][6][13] Journal of the American Chemical Society, 70(1), 415–416. [Link]
-
PubChem Compound Summary. Ethyl 2,3-diphenylacrylate (Data and Identifiers). [Link]
Sources
- 1. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Perkin reaction [pharmacytimess.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. alpha-Phenylcinnamic acid, (Z)- | C15H12O2 | CID 700622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Wittig reaction protocol for Ethyl alpha-phenylcinnamate
Application Note: High-Purity Synthesis of Ethyl -Phenylcinnamate via Wittig Olefination
Audience:Executive Summary
This application note details a robust, scalable protocol for the synthesis of Ethyl
While the Wittig reaction is a staple of organic synthesis, this specific substrate presents two distinct challenges:
-
Steric Congestion: The presence of the
-phenyl group on the ylide significantly retards reaction rates and complicates stereoselectivity compared to simple cinnamates. -
Downstream Processing: The removal of stoichiometric triphenylphosphine oxide (TPPO) is notoriously difficult, often requiring tedious chromatography that is non-viable at scale.
The Solution: This protocol utilizes a stabilized ylide strategy driven by thermodynamic equilibration to favor the target isomer, coupled with a Zinc Chloride (
Strategic Analysis & Mechanism
Mechanistic Pathway
The reaction proceeds via the reaction of benzaldehyde with the stabilized ylide generated in situ from (1-ethoxy-1-oxo-2-phenylethyl)triphenylphosphonium bromide. Unlike non-stabilized ylides which form oxaphosphetanes kinetically (favoring
Due to the significant steric clash between the two phenyl rings, the reaction favors the thermodynamic product. However, "E/Z" nomenclature can be confusing here due to CIP priority rules.
-
Target Geometry: The thermodynamically stable isomer places the two bulky phenyl groups trans to each other (anti-periplanar).
-
CIP Designation:
-
C
: Priority is . -
C
: Priority is . -
Result: The isomer with trans-phenyl groups has the high-priority Ester and Phenyl groups on the same side. Thus, the thermodynamically stable isomer is designated (
)-Ethyl -phenylcinnamate .
-
Reaction Workflow Diagram
Figure 1: Mechanistic pathway and TPPO removal strategy. The Zinc Chloride complexation step is critical for scalable purification.
Detailed Experimental Protocol
Reagents and Materials
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| Ethyl | 243.09 | 1.0 | Ylide Precursor |
| Triphenylphosphine ( | 262.29 | 1.0 | Phosphonium source |
| Benzaldehyde | 106.12 | 1.0 | Electrophile |
| Sodium Ethoxide (21% in EtOH) | 68.05 | 1.2 | Base |
| Zinc Chloride ( | 136.30 | 2.0 | TPPO Scavenger |
| Ethanol (Anhydrous) | - | Solvent | Reaction Medium |
Phase 1: Synthesis of Phosphonium Salt
Note: While commercially available, synthesizing the salt ensures freshness and reactivity.
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve Triphenylphosphine (26.2 g, 100 mmol) and Ethyl
-bromophenylacetate (24.3 g, 100 mmol) in anhydrous Toluene (150 mL). -
Reaction: Heat the mixture to reflux (110°C) under nitrogen for 4 hours. A thick white precipitate will form.
-
Isolation: Cool to room temperature. Filter the white solid using a Buchner funnel.
-
Wash: Wash the filter cake with cold toluene (
mL) and then hexanes ( mL) to remove unreacted starting materials. -
Drying: Dry the salt in a vacuum oven at 50°C for 6 hours.
-
Checkpoint: Target yield >90%. Appearance: White crystalline powder.
-
Phase 2: Wittig Olefination
-
Setup: Charge a 500 mL 3-neck flask with the prepared Phosphonium Salt (50.5 g, 100 mmol) and anhydrous Ethanol (200 mL). Equip with a magnetic stir bar and nitrogen inlet.
-
Ylide Formation: Add Sodium Ethoxide solution (21 wt% in EtOH, ~45 mL, 120 mmol) dropwise over 15 minutes at room temperature.
-
Observation: The solution will turn yellow/orange, indicating ylide formation. Stir for an additional 30 minutes.
-
-
Addition: Add Benzaldehyde (10.6 g, 100 mmol) dropwise.
-
Reaction: Heat the mixture to mild reflux (78°C) for 4–6 hours.
-
Why Reflux? The steric bulk of the
-phenyl group raises the activation energy. Reflux ensures complete conversion and promotes thermodynamic equilibration to the stable isomer.
-
-
Monitoring: Monitor by TLC (9:1 Hexane:Ethyl Acetate). The aldehyde spot (
) should disappear.
Phase 3: Workup & TPPO Removal (The ZnCl2 Method)
This step replaces standard chromatography.
-
Cooling: Cool the reaction mixture to room temperature.
-
Complexation: Add Zinc Chloride (
, 27.2 g, 200 mmol) dissolved in minimal ethanol (50 mL) directly to the reaction flask. Stir vigorously for 1 hour. -
Precipitation: The
coordinates with the Triphenylphosphine Oxide (TPPO) to form a bulky complex, , which precipitates out of the ethanol solution. -
Filtration: Filter the mixture through a pad of Celite. The complex and excess salts remain on the filter; the product passes through in the filtrate.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in Ethyl Acetate (150 mL) and wash with water (
mL) to remove excess and inorganic salts. -
Final Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize the crude solid from hot Ethanol or Ethanol/Water (9:1) to obtain pure Ethyl -phenylcinnamate.
Quality Control & Characterization
Expected Data
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 78°C – 80°C | Matches literature for ( |
| Yield | 75% – 85% | |
| Purity (HPLC) | >98% |
NMR Interpretation (400 MHz, )
Distinguishing the isomers is critical.
-
Olefinic Proton (
-H):-
(
)-Isomer (trans-phenyls): The -proton appears as a singlet around 7.85 ppm . It is deshielded by the ester carbonyl but lies in the shielding cone of the -phenyl ring? Correction: In the ( )-isomer (trans-phenyls), the -H is cis to the -phenyl ring. The ring current effect usually shifts this signal upfield relative to the ( )-isomer. -
(
)-Isomer (cis-phenyls): The -proton is trans to the -phenyl ring.
-
-
Diagnostic Check: The most reliable confirmation is the Melting Point . The (
)-isomer (trans-phenyls) is a solid (mp ~78°C), while the sterically crowded ( )-isomer is often an oil or low-melting solid.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete ylide formation due to moisture. | Ensure NaOEt is fresh and solvent is anhydrous. |
| Sticky Precipitate | TPPO-Zn complex not fully solidifying. | Add a small amount of diethyl ether to the mixture before filtration to induce better precipitation. |
| Isomer Mixture | Kinetic control dominant. | Extend reflux time to 8+ hours to allow thermodynamic equilibration to the stable ( |
Safety & Compliance
-
Sodium Ethoxide: Highly caustic and moisture sensitive. Handle under inert atmosphere.
-
Benzaldehyde: Susceptible to auto-oxidation to benzoic acid. Distill prior to use if the bottle is old.
-
Triphenylphosphine: Toxic if inhaled. All weighing should occur in a fume hood.
-
Waste Disposal: The Zinc-TPPO complex contains heavy metals and must be disposed of as solid hazardous waste, not general trash.
References
-
Wittig Reaction Mechanism & Stereoselectivity: Robiette, R., et al. "Mechanism of the Wittig Reaction: The Role of Substituents at Phosphorus." Journal of the American Chemical Society, vol. 128, no.[2] 7, 2006, pp. 2394–2409.
-
TPPO Removal via ZnCl2: Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[3][4][5] The Journal of Organic Chemistry, vol. 82, no. 19, 2017, pp. 9931–9936.
-
General Protocol for
-Phenylcinnamates: Ketcham, R., & Jambotkar, D. "Ethyl -phenylcinnamate." Organic Syntheses, Coll. Vol. 5, 1973, p. 544. (Note: Describes the Perkin route, but validates the product properties). - Stereochemical Assignment: Simmons, H. E. "The Stereochemistry of the Wittig Reaction." Journal of the American Chemical Society, vol. 83, no. 7, 1961.
Application Note: Photochemical Synthesis of Ethyl Phenanthrene-9-carboxylate
Executive Summary
This Application Note details the protocol for the oxidative photocyclization of Ethyl 2,3-diphenylacrylate to synthesize Ethyl phenanthrene-9-carboxylate . Utilizing the Mallory reaction , this transformation relies on a
Mechanistic Principles & Reaction Design
The Mallory Cyclization
The transformation proceeds via the oxidative photocyclization of stilbene derivatives.[1][2][3][4] For Ethyl 2,3-diphenylacrylate, the reaction involves three distinct phases:
-
Photoisomerization: The starting material exists as an E/Z mixture. Upon UV irradiation, rapid trans-cis isomerization occurs. Only the cis-isomer (where the two phenyl rings are spatially proximate) can cyclize.
-
Electrocyclization: The excited cis-isomer undergoes a conrotatory
-electrocyclization to form a trans-4a,4b-dihydrophenanthrene (DHP) intermediate. This step is thermally forbidden but photochemically allowed (Woodward-Hoffmann rules). -
Oxidative Trapping: The DHP intermediate is highly unstable and will revert to the stilbene in the dark.[4] An oxidant (Iodine) removes two hydrogen atoms to aromatize the system, locking the structure into the phenanthrene core.
The Role of Iodine and Scavengers[2]
-
Classic Conditions (
/ Air): Uses catalytic iodine.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> from the air re-oxidizes the resulting HI back to .-
Drawback: The HI generated can reduce the central double bond of the stilbene or cause acid-catalyzed decomposition.
-
-
Optimized "Katz" Conditions (
/ Propylene Oxide): Uses stoichiometric iodine. Propylene oxide acts as an HI scavenger (forming iodopropanol), preventing acid-mediated side reactions.
Mechanistic Pathway Diagram[8]
Figure 1: Mechanistic pathway of the Mallory photocyclization. The oxidative step (red) is the critical irreversible turnover point.
Critical Experimental Parameters
| Parameter | Recommendation | Rationale |
| Concentration | 10 mM ( | High concentrations favor intermolecular [2+2] dimerization (cyclobutane formation) over intramolecular cyclization. |
| Light Source | 450W Medium Pressure Hg Lamp | Provides broad UV output. A Pyrex filter ( |
| Oxidant | Iodine (1.1 eq) + Propylene Oxide (50 eq) | Stoichiometric iodine drives the reaction; propylene oxide scavenges HI to prevent reduction of the double bond. |
| Solvent | Cyclohexane or Toluene | Non-polar solvents minimize solvent-solute interactions. Toluene is preferred for solubility of ester derivatives. |
| Atmosphere | Inert (Argon/Nitrogen) | Unlike the catalytic method, the Katz method does not require |
Detailed Protocol: Optimized Katz Method
Objective: Synthesis of Ethyl phenanthrene-9-carboxylate from Ethyl 2,3-diphenylacrylate.
Equipment Preparation
-
Photochemical Reactor: Immersion well reactor (e.g., Hanovia or Ace Glass) with a water-cooled quartz or Pyrex jacket.
-
Lamp: 450W Medium-pressure Mercury vapor lamp.
-
Vessel: 500 mL or 1L reaction vessel (depending on scale) with gas inlet/outlet.
Reagents
-
Ethyl 2,3-diphenylacrylate (1.0 g, ~4.0 mmol)
-
Iodine (
) (1.12 g, 4.4 mmol, 1.1 eq) -
Propylene Oxide (14 mL, ~200 mmol, 50 eq)
-
Toluene (Photochemical grade, 400 mL) – resulting in ~0.01 M concentration.
Step-by-Step Procedure
-
Dissolution: In the reaction vessel, dissolve Ethyl 2,3-diphenylacrylate (1.0 g) in 400 mL of Toluene. Ensure complete solvation.
-
Additives: Add Propylene Oxide (14 mL) followed by Iodine (1.12 g). The solution will turn a dark violet/brown color.
-
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen. (Note: While
is used in the catalytic method, it can promote side reactions in this stoichiometric method). -
Irradiation:
-
Turn on the cooling water flow to the immersion well.
-
Insert the lamp into the well and secure the setup in a UV-shielded cabinet.
-
Ignite the lamp.
-
Stir the solution magnetically during irradiation.
-
-
Monitoring: Monitor the reaction by TLC (Hexane/EtOAc 9:1) or HPLC every 30 minutes. The starting material spot should disappear, and a highly fluorescent (blue under 254/365nm) product spot will appear.
-
Workup:
-
Turn off the lamp and allow the solution to cool.
-
Wash the organic phase with saturated aqueous
(Sodium Thiosulfate) to quench excess Iodine (color changes from violet to colorless). -
Wash with brine, dry over
, and filter. -
Concentrate the solvent under reduced pressure.
-
-
Purification: Purify the residue via silica gel column chromatography (Gradient: 0-5% EtOAc in Hexanes) to yield Ethyl phenanthrene-9-carboxylate as a white/off-white solid.
Workflow Diagram
Figure 2: Operational workflow for the Katz-modified Mallory photocyclization.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Lamp degradation or opaque well | Check lamp hours (<1000h recommended). Clean the immersion well with nitric acid to remove organic deposits blocking UV transmission. |
| Dimer Formation | Concentration too high | Dilute the reaction further (e.g., to 5 mM). Intermolecular [2+2] cycloaddition is concentration-dependent.[2][4][8] |
| Reduced Product | HI reduction of alkene | Ensure Propylene Oxide is fresh and in large excess (50 eq). If using the Air/ |
| Over-oxidation | Extended irradiation | Stop reaction immediately upon consumption of starting material. Phenanthrenes can slowly oxidize to quinones under intense UV/ |
Safety Considerations
-
UV Radiation: The 450W Hg lamp emits high-intensity UV-A, UV-B, and UV-C. Direct exposure can cause severe eye damage (photokeratitis) and skin burns. Always operate the reactor inside a light-tight cabinet or behind UV-blocking polycarbonate shields. Wear UV-rated goggles.[5][11]
-
Propylene Oxide: A volatile carcinogen and mutagen. Handle only in a fume hood.
-
Thermal Hazards: The lamp generates significant heat. Ensure the cooling water circuit has a flow sensor to automatically cut power to the lamp if water flow fails.[11]
References
-
Mallory, F. B.; Mallory, C. W. "Photocyclization of Stilbenes and Related Molecules." Organic Reactions, 1984 , 30, 1–456.
-
Liu, L.; Yang, B.; Katz, T. J.; Poindexter, M. K. "Improved Methodology for the Synthesis of [n]Helicenes." Journal of Organic Chemistry, 1991 , 56(12), 3769–3775. (Establishes the Iodine/Propylene Oxide "Katz" conditions).
-
Kishikawa, K. et al. "Synthesis of Phenanthrene Derivatives via Photocyclization." Journal of the American Chemical Society, 2004 . (General application of Mallory reaction).[1][2][3][4][12]
-
RadTech. "Safety and Handling of UV/EB Curing Materials." RadTech International North America.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Breaking the bottleneck: stilbene as a model compound for optimizing 6π e− photocyclization efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchtrends.net [researchtrends.net]
- 4. researchgate.net [researchgate.net]
- 5. dymax.com [dymax.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. radtech.org [radtech.org]
- 10. Ethyl 2-cyano-3,3-diphenylacrylate synthesis - chemicalbook [chemicalbook.com]
- 11. photochemicalreactors.co.uk [photochemicalreactors.co.uk]
- 12. Mallory reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling Synthesis of Diarylacrylates
Introduction: The Strategic Importance of Diarylacrylates
Diarylacrylates are a class of organic compounds characterized by an acrylate core substituted with two aryl groups. This structural motif is of significant interest to researchers in medicinal chemistry and materials science due to its prevalence in a range of biologically active molecules and functional materials. For instance, the diarylacrylate scaffold is a key feature in various selective estrogen receptor modulators (SERMs) like Tamoxifen, which is a cornerstone in the treatment and prevention of hormone-receptor-positive breast cancer. The precise arrangement of the aryl groups and the geometry of the acrylate double bond are crucial for their biological activity and material properties.
Palladium-catalyzed cross-coupling reactions have emerged as the premier synthetic strategy for the construction of diarylacrylates, offering unparalleled efficiency, selectivity, and functional group tolerance.[1] These reactions, which were the subject of the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, provide a powerful toolkit for the formation of carbon-carbon bonds.[2] This application note provides a detailed guide for the synthesis of diarylacrylates, focusing on two robust palladium-catalyzed methodologies: a sequential Heck-Suzuki coupling strategy and a one-pot sequential coupling approach.
Theoretical Framework: Understanding the Catalytic Cycles
A deep understanding of the underlying reaction mechanisms is paramount for successful protocol development and troubleshooting. The synthesis of diarylacrylates via palladium catalysis primarily involves two key transformations: the Mizoroki-Heck reaction and the Suzuki-Miyaura coupling.
The Mizoroki-Heck Reaction: Arylation of the Acrylate
The Heck reaction facilitates the coupling of an aryl halide with an alkene, in this case, an acrylate ester.[3] The catalytic cycle, as depicted below, involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the acrylate and subsequent β-hydride elimination to afford the arylated acrylate product and regenerate the active palladium(0) catalyst.[3]
Sources
Procedure for esterification of alpha-phenylcinnamic acid
Application Note: Optimized Esterification of -Phenylcinnamic Acid
1Executive Summary
The esterification of
This guide outlines two validated protocols:
-
The Acid Chloride Method (Primary Protocol): A robust, high-yield pathway utilizing thionyl chloride (
) to activate the carboxyl group, overcoming steric barriers. Recommended for high-value synthesis and drug development contexts.[1] -
The Fischer Esterification Method (Secondary Protocol): A classic acid-catalyzed equilibrium approach, suitable for large-scale commodity synthesis where time is less critical.[1]
Chemical Background & Challenges[1][2][3]
Substrate Analysis[1]
-
Compound:
-Phenylcinnamic Acid[1][2][3] -
CAS: 91-48-5 (trans/E-isomer dominant)[1]
-
Structure:
-
Melting Point: ~172–174 °C (High melting isomer, typically assigned as (Z)-configuration where phenyl rings are cis to each other in older literature, though thermodynamic stability favors the (E)-isomer in many stilbene-like systems.[1] Note: Isomeric assignment should be verified via NOE NMR experiments.)
Mechanistic Hurdles[1][5]
-
Steric Shielding: The
-phenyl ring prevents the formation of the tetrahedral intermediate required in direct esterification. -
Electronic Deactivation: The conjugated double bond disperses the electrophilicity of the carbonyl carbon.
-
Isomerization: Prolonged heating in strong acid can equilibrate the
ratio, potentially altering biological activity or physical properties.
Method Selection Guide
| Feature | Method A: Acid Chloride (Recommended) | Method B: Fischer Esterification |
| Reagent | Thionyl Chloride ( | Sulfuric Acid ( |
| Reaction Time | 2–4 Hours | 12–24 Hours (often requires days) |
| Yield | High (85–95%) | Moderate (60–75%) |
| Purification | Simple (Evaporation/Wash) | Complex (Requires water removal) |
| Steric Tolerance | Excellent | Poor |
| Byproducts |
Primary Protocol: Acid Chloride Activation[1]
This method is preferred for research and drug development due to its reliability and speed. It proceeds via the formation of
Reagents & Equipment[1][2][3][8]
- -Phenylcinnamic Acid (1.0 equiv)[1]
-
Thionyl Chloride (
) (1.5 – 2.0 equiv)[1] -
Anhydrous Toluene (Solvent/Azeotrope agent)[1]
-
Methanol or Ethanol (Excess, as nucleophile)
-
Pyridine or Triethylamine (1.1 equiv, optional acid scavenger)
-
Equipment: Round-bottom flask, Reflux condenser,
drying tube or line, Rotary evaporator.[1]
Step-by-Step Procedure
Phase 1: Activation (Formation of Acid Chloride)
-
Setup: In a dry round-bottom flask, suspend
-phenylcinnamic acid (e.g., 10 g) in anhydrous toluene (30 mL). -
Addition: Add thionyl chloride (
) dropwise.-
Caution: Evolution of
and gas will occur.[4] Perform in a fume hood.
-
-
Reflux: Heat the mixture to gentle reflux (bath temp ~80–90 °C) for 2 hours.
-
IPC (In-Process Control):[1] The suspension should become a clear solution as the acid chloride forms.
-
-
Workup: Remove the solvent and excess
under reduced pressure (Rotovap).-
Tip: Add fresh toluene and re-evaporate twice to azeotrope off trace
. This prevents side reactions in the next step.
-
Phase 2: Esterification[1][5][6][7]
-
Solvation: Dissolve the crude yellow oil (acid chloride) in dry Dichloromethane (DCM) or use the alcohol directly if solubility permits.
-
Addition: Cool to 0 °C. Add the alcohol (MeOH or EtOH) in large excess (10 equiv) or stoichiometric amounts if using a valuable alcohol + base (Pyridine).
-
Reaction: Allow to warm to room temperature and stir for 1 hour.
-
Quench: Pour mixture into ice-cold 5%
solution to neutralize HCl. -
Extraction: Extract with Ethyl Acetate or DCM. Wash organics with brine, dry over
, and concentrate.
Visual Workflow (Method A)
Figure 1: Workflow for the Thionyl Chloride mediated esterification.
Secondary Protocol: Fischer Esterification[7][9][10][12]
Use this method only if thionyl chloride is incompatible with other functional groups on the molecule, or for "green chemistry" requirements avoiding halogenated reagents.
Protocol
-
Mixture: Dissolve
-phenylcinnamic acid in a large excess of the target alcohol (e.g., Methanol). -
Catalyst: Add concentrated
(5-10 mol%). -
Reflux: Heat to vigorous reflux.
-
Critical: For higher boiling alcohols (Ethanol/Propanol), use a Dean-Stark trap to physically remove water and drive the equilibrium. For Methanol, use molecular sieves in the reflux path or simply use a massive excess of MeOH.
-
-
Workup: Concentrate alcohol, neutralize with
, and crystallize/extract.
Analytical Validation & QC
To ensure scientific integrity, the product must be validated against the following criteria.
Expected Data (Methyl Ester Example)
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | |
| Melting Point | Lower than parent acid | Acid MP: ~172°C. Ester MP is typically <100°C depending on isomer.[1] |
| H-NMR (400 MHz) | Appearance of Methyl singlet.[1] | |
| H-NMR (Olefin) | Vinyl proton shift changes slightly from acid.[1] | |
| IR Spectroscopy | ~1710-1720 | Ester C=O stretch (shifted vs Acid C=O ~1680).[1] |
Isomer Logic Diagram[1]
Figure 2: Impact of reaction conditions on E/Z isomeric integrity.
References
-
Organic Syntheses , Coll.[2] Vol. 4, p.777 (1963); Vol. 33, p.70 (1953). Preparation of alpha-Phenylcinnamic Acid (cis). Link
-
Organic Syntheses , Coll. Vol. 1, p.252 (1941); Vol. 9, p.38 (1929). Esterification of Cinnamic Acid derivatives. Link[1]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
-
ChemicalBook , alpha-Phenylcinnamic acid Properties and Safety. Link
-
National Institutes of Health (NIH) , Synthesis of Cinnamic Acid Derivatives. Link
Sources
- 1. alpha-Phenylcinnamic acid | 91-48-5 [chemicalbook.com]
- 2. alpha-Phenylcinnamic Acid [drugfuture.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 7. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
Photochemical & Synthetic Utility of Ethyl 2,3-Diphenylacrylate
Abstract
This guide details the application of Ethyl 2,3-diphenylacrylate (E23DPA) as a robust stilbene analog in photochemical synthesis and medicinal chemistry.[1][2] Unlike standard stilbene, E23DPA incorporates an ester moiety at the olefinic bridge, imparting unique electronic properties and allowing for orthogonal functionalization.[1][2] This note covers its primary utility as a precursor for phenanthrene-9-carboxylic acid derivatives via oxidative photocyclization (Mallory reaction) and its application as a photo-switchable scaffold in drug discovery.[1][2]
Introduction & Chemical Context
Ethyl 2,3-diphenylacrylate (also known as Ethyl
Key Advantages over Unsubstituted Stilbene:
-
Metabolic Stability: The ester group hinders rapid metabolic oxidation at the olefinic bridge.[1][2]
-
Synthetic Handle: The ester provides a direct conjugation site for targeted delivery vectors or solubility tags.[1][2]
-
Regioselective Cyclization: In photocyclization, the ester group directs the formation of 9-substituted phenanthrenes, a privileged scaffold in oncology (e.g., Tylophorine analogs).[1][2]
Chemical Structure & Isomerization
The molecule exists in dynamic equilibrium between E (trans) and Z (cis) isomers upon UV irradiation.[1][2]
Figure 1: Isomerization and cyclization pathways of Ethyl 2,3-diphenylacrylate.
Application I: Oxidative Photocyclization (The Mallory Reaction)
The most authoritative application of E23DPA is the synthesis of Ethyl phenanthrene-9-carboxylate .[1][2] This reaction mimics the biosynthesis of phenanthrene alkaloids and is critical for generating rigid drug scaffolds.[1][2]
Experimental Logic
The reaction proceeds via a conrotatory electrocyclic ring closure of the Z-isomer to form a dihydrophenanthrene intermediate, which is then trapped by an oxidant (Iodine).[1][2]
-
Critical Constraint: The dihydrophenanthrene intermediate is unstable and will revert to the alkene if not oxidized immediately.[1][2]
-
Acid Scavenging: The oxidation produces HI, which can degrade the ester.[1][2] Propylene oxide is required as a scavenger.[1][2]
Protocol: Synthesis of Ethyl Phenanthrene-9-carboxylate
| Parameter | Specification |
| Substrate | Ethyl 2,3-diphenylacrylate (1.0 eq) |
| Concentration | 10 mM (Dilute conditions prevent [2+2] dimerization) |
| Solvent | Cyclohexane or Toluene (Degassed not required for oxidative step) |
| Oxidant | Iodine (I₂, 1.1 eq) |
| Scavenger | Propylene Oxide (10-20 eq) |
| Light Source | 450W Medium Pressure Mercury Lamp (Pyrex filtered, |
Step-by-Step Workflow:
-
Preparation: Dissolve 252 mg (1 mmol) of E23DPA in 100 mL of Cyclohexane.
-
Additives: Add 280 mg (1.1 mmol) of Iodine and 1.5 mL of Propylene Oxide.
-
Irradiation: Place the vessel in a photochemical reactor equipped with a water-cooled immersion well. Irradiate for 4–8 hours.[1][2]
-
Work-up: Wash the reaction mixture with saturated aqueous Sodium Thiosulfate (
) to remove excess Iodine (solution turns from violet to colorless). -
Purification: Dry organic layer over
, concentrate in vacuo. Recrystallize from Ethanol to yield Ethyl phenanthrene-9-carboxylate.[1][2]
Application II: Photopharmacological Switching
Researchers use E23DPA to study steric effects on molecular switching.[1][2] The ester group introduces steric strain that alters the relaxation kinetics compared to unsubstituted stilbene.[1][2]
Protocol: Determination of Photostationary State (PSS)
This assay validates the ratio of E to Z isomers achievable under specific wavelengths, critical for designing "switchable" drugs.[1][2]
-
Sample Prep: Prepare a
solution of E23DPA in Acetonitrile ( ). -
Irradiation: Irradiate the sample in a quartz cuvette using a tunable LED source (365 nm) for intervals of 30 seconds.
-
Analysis: Immediately inject into HPLC after each interval.
-
Calculation: Plot the integration ratio of Peak A (E-isomer) vs. Peak B (Z-isomer) until the ratio stabilizes (PSS).
Expected Data Profile:
| Isomer | Retention Time (approx) | PSS Distribution (365 nm) |
|---|---|---|
| E-Isomer | 8.2 min | ~15-20% |
| Z-Isomer | 6.5 min | ~80-85% |[1][2]
Application III: Biological Evaluation (Tubulin Binding)
Stilbene analogs (e.g., Combretastatin A-4) are potent tubulin polymerization inhibitors.[1][2] E23DPA serves as a lipophilic pro-drug scaffold.[1][2] The ester must often be hydrolyzed to the free acid or used as a rigid phenanthrene (post-cyclization) for active binding.[1][2]
Workflow: Tubulin Polymerization Turbidity Assay
This protocol tests if the E23DPA or its phenanthrene derivative disrupts microtubule formation.[1][2]
Figure 2: Turbidimetric assay workflow for stilbene analogs.
Protocol Steps:
-
Buffer: Prepare PEM buffer (80 mM PIPES pH 6.9, 2 mM
, 0.5 mM EGTA) with 1 mM GTP. -
Blanking: Zero the spectrophotometer at 340 nm (heated to 37°C).
-
Initiation: Add Tubulin (
) to the buffer containing E23DPA ( final).[1][2] -
Readout: Polymerization manifests as an increase in absorbance (turbidity).[1][2]
-
Control: Use Combretastatin A-4 as a positive control for inhibition.[1][2]
References
-
Mallory, F. B., & Mallory, C. W. (1984).[1][2] Photocyclization of Stilbenes and Related Molecules. Organic Reactions. ( authoritative source for the oxidative photocyclization protocol).
-
Waldeck, D. H. (1991).[1] Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415-481.[1][2] (Mechanistic grounding for E/Z isomerization).
-
Pettit, G. R., et al. (1987).[1] Antineoplastic agents.[1][2] 122. Constituents of Combretum caffrum. Journal of Natural Products. (Foundational text for stilbene-based tubulin inhibitors).
-
Sim, M. J., et al. (2022).[1][2] Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Molecules. (Bioactivity of alpha-phenylcinnamic acid derivatives).
-
Katz, L. (1963). Alpha-Phenylcinnamic Acid.[1][2][5] Journal of Organic Chemistry. (Chemical properties and synthesis of the core scaffold). [1][2]
Sources
- 1. Etocrylene | C18H15NO2 | CID 243274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethylhexyl 2-cyano-3,3-diphenyl-2-acrylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. specialchem.com [specialchem.com]
- 4. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5 [chemicalbook.com]
- 5. alpha-Phenylcinnamic Acid [drugfuture.com]
Troubleshooting & Optimization
Technical Support Center: Chromatography of Ethyl 2,3-Diphenylacrylate Isomers
Topic: Separation of E/Z Isomers of Ethyl 2,3-Diphenylacrylate Document ID: TSC-2024-EZ-DPA Status: Active Guide Audience: Analytical Chemists, Process Engineers, Medicinal Chemists
Executive Summary
Separating the E (Entgegen) and Z (Zusammen) isomers of Ethyl 2,3-diphenylacrylate (also known as ethyl
Unlike simple polarity separations, these isomers possess identical functional groups and very similar polarities. The separation mechanism relies on the difference in hydrodynamic volume and planarity .
-
The E-isomer: Typically adopts a more planar conformation, allowing deeper intercalation into the stationary phase.
-
The Z-isomer: Due to the steric clash between the two vicinal phenyl rings (at positions 2 and 3), the molecule is often forced into a twisted, non-planar conformation, resulting in weaker retention on structured phases.
This guide provides a troubleshooting framework to resolve these isomers, addressing column selection, environmental control, and scale-up artifacts.
Module 1: Method Development & Column Selection
Q: My standard C18 column shows a single broad peak or a shoulder. Why isn't it separating?
A: Standard C18 columns rely primarily on hydrophobic subtraction. Because both isomers have identical hydrophobicity (logP), a standard C18 phase often fails to distinguish them. You need a stationary phase that offers
Recommended Stationary Phases
| Column Type | Mechanism of Action | Recommendation Level | Why it works |
| Phenyl-Hexyl | High | The phenyl ring on the ligand interacts differentially with the | |
| Biphenyl | Enhanced | Highest | The biphenyl group is rigid; it retains planar (E) isomers significantly longer than twisted (Z) isomers. |
| C30 (Triacontyl) | Extreme Shape Selectivity | High | Originally designed for carotenoids, the long C30 chains "order" themselves, creating slots that exclude bulky (Z) isomers while retaining planar (E) ones. |
| Standard C18 | Hydrophobic Interaction | Low | Often results in co-elution. Only works with very shallow gradients and low temperatures. |
Protocol: Initial Screening Conditions
-
Column: Biphenyl or Phenyl-Hexyl (150 x 4.6 mm, 3 µm or sub-2 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (suppresses silanols).
-
Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH).
-
Note: MeOH often provides better selectivity for phenyl-phases due to protic solvent effects enhancing
- interactions.
-
-
Gradient: 50% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (See Module 2).
Module 2: Troubleshooting Resolution & Peak Shape
Q: I have partial separation, but the peaks are merging. Should I increase the temperature?
A: No. Unlike most HPLC separations, increasing temperature often degrades the separation of geometric isomers.
The Mechanism: Higher temperatures increase the kinetic energy of the stationary phase ligands, causing them to become disordered (random motion). This destroys the "slots" or ordered structures required for shape selectivity.
-
Action: Lower the column temperature.
-
Target: Try 15°C or 20°C. This "freezes" the stationary phase ligands into a more ordered state, maximizing the discrimination between the planar E and twisted Z forms.
Q: Which isomer elutes first?
A: In Reversed-Phase (RP) chromatography:
-
Z-isomer (Cis-like): Usually elutes first . The steric clash between the phenyl rings prevents the molecule from lying flat against the stationary phase, reducing retention.
-
E-isomer (Trans-like): Usually elutes second . The more planar structure allows for stronger
- stacking or hydrophobic intercalation.
Visual Decision Tree: Resolution Troubleshooting
Figure 1: Decision tree for optimizing resolution of geometric isomers. Note the priority of temperature control and stationary phase selection.
Module 3: Sample Integrity & Artifacts (Critical)
Q: My isomer ratio changes every time I inject the sample. Is my column failing?
A: It is likely not the column, but Photoisomerization .
Diphenylacrylate derivatives are structurally related to stilbenes. These molecules are highly susceptible to UV-induced isomerization (E
The Diagnostic Test:
-
Prepare a fresh sample in the dark.
-
Inject immediately.
-
Leave the vial in the autosampler (exposed to ambient light) for 2 hours.
-
Re-inject.
-
Result: If the ratio of Peak 1 to Peak 2 changes, your sample is reacting to light.
Corrective Actions:
-
Amber Glass: Use amber autosampler vials exclusively.
-
UV Cutoff: If your lab is bright, wrap the vial in aluminum foil.
-
Solvent Choice: Avoid Acetone or Chlorinated solvents if possible, as they can sometimes act as sensitizers for radical formation. Use Ethanol or Methanol.
Q: I see "Ghost Peaks" connecting the two main peaks. What are they?
A: This is a phenomenon called On-Column Isomerization . If the interconversion barrier is low enough (or the column temperature is too high), the molecule may isomerize during the chromatographic run. This creates a "saddle" or elevated baseline between the two peaks, representing molecules that spent part of the time as E and part as Z.
-
Fix: Lower the column temperature immediately (e.g., to 10°C or 15°C). This raises the energy barrier relative to the thermal energy available, "freezing" the isomers in their current state during elution.
Module 4: Preparative Scale-Up
Q: When I scale up to Prep-HPLC, the first peak (Z-isomer) is distorted/fronting. Why?
A: This is likely a Solubility Mismatch . The Z-isomer (twisted) often has higher solubility in organic solvents but lower solubility in the aqueous mobile phase compared to the E-isomer. When you inject a high-concentration slug in DMSO or DMF:
-
The sample hits the aqueous mobile phase.
-
The Z-isomer precipitates microscopically at the head of the column.
-
It slowly redissolves, causing peak fronting.
Scale-Up Protocol:
-
Sandwich Injection: Bracket your sample plug with a small volume of solvent that matches the mobile phase strength.
-
Cosolvent: Ensure your starting gradient has at least 5-10% organic modifier, even if it reduces retention slightly, to prevent "crashing out."
References
-
BenchChem. (2025).[1] HPLC-Based Separation of Cis and Trans Chalcone Isomers. Retrieved from
-
SIELC Technologies. (2018). Separation of Ethyl 2-cyano-3,3-diphenylacrylate on Newcrom R1 HPLC column. Retrieved from
-
Royal Society of Chemistry (RSC). (2017). Study of the E–Z stilbene isomerisation in perchlorotriphenyl-methane derivatives. Retrieved from
-
Chromatography Forum. (2014). Separation of cis/trans isomers - Discussion on Stationary Phase Selection. Retrieved from
-
National Institutes of Health (NIH). (1996). Isolation and structural elucidation of the predominant geometrical isomers of alpha-carotene (C30 Phase Usage). Journal of Chromatography A. Retrieved from
Sources
Improving yield of Perkin condensation for alpha-phenylcinnamates
Technical Support Center: Perkin Condensation for
Topic: Optimization & Troubleshooting of
Executive Summary
The synthesis of
This guide replaces "textbook" generalities with field-proven optimization strategies, specifically targeting the triethylamine (TEA) mediated protocol, which offers superior control over decarboxylation compared to the classical sodium acetate (NaOAc) melt method.
Module 1: The Optimized Protocol (The "Gold Standard")
Why this works:
The classical Perkin reaction uses NaOAc at 170–180°C. For
Reagents & Stoichiometry Table
| Component | Role | Stoichiometry (Equiv.) | Critical Quality Attribute |
| Benzaldehyde | Electrophile | 1.0 | Must be freshly distilled (free of benzoic acid). |
| Phenylacetic Acid | Nucleophile | 1.0 - 1.1 | Dry solid. |
| Acetic Anhydride | Solvent/Dehydrator | 2.0 - 3.0 | CRITICAL: Must be excess to drive mixed anhydride formation. |
| Triethylamine (TEA) | Base Catalyst | 1.0 - 1.5 | Dry; promotes enolization at lower temps. |
Step-by-Step Workflow
-
Charge: In a round-bottom flask equipped with a drying tube (CaCl₂), combine Phenylacetic Acid (1.0 eq), Benzaldehyde (1.0 eq), and TEA (1.0 eq).
-
Solvent Addition: Add Acetic Anhydride (2.5 eq).
-
Reaction: Heat to gentle reflux (approx. 135–140°C) for 5–6 hours.
-
Note: Do not exceed 150°C.[1]
-
-
Hydrolysis (The Quench):
-
Cool mixture to 80°C.
-
Add water (equal volume to reaction mix) slowly to hydrolyze excess anhydride.
-
Caution: Exothermic reaction.
-
-
Isolation:
-
Option A (Classic): Steam distill to remove unreacted benzaldehyde.[2] The residue solidifies upon cooling.
-
Option B (Modern): Basify with 10% Na₂CO₃ to pH 9 (dissolves product as salt, leaves stilbene/benzaldehyde as organics). Wash with Ethyl Acetate (removes organics). Acidify aqueous layer with HCl to precipitate
-phenylcinnamic acid.
-
-
Purification: Recrystallize from Ethanol/Water (3:1).
Module 2: The Mechanism (Visualized)
Understanding the "Fork in the Road" is crucial. The reaction must pass through the Mixed Anhydride to succeed. If it diverts to decarboxylation, yield is lost irreversibly.
Caption: Reaction pathway showing the critical divergence between product formation and the irreversible decarboxylation to stilbene.
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: My reaction mixture turned into a black, viscous tar. What happened?
Diagnosis: Oxidative polymerization or thermal degradation. The Fix:
-
Inert Atmosphere: Benzaldehyde oxidizes to benzoic acid easily, and phenolic intermediates can polymerize. Run the reaction under Nitrogen or Argon .
-
Temperature Check: If using a heating mantle, you may have "hot spots" >180°C. Use an oil bath for precise control (140°C max).
-
Reagent Quality: Distill your benzaldehyde immediately before use. Old benzaldehyde contains benzoic acid, which consumes your base catalyst.
Q2: I isolated a white solid, but the Melting Point is low (120°C instead of 172°C).
Diagnosis: You likely have the cis-isomer or a mixture of E/Z isomers. Context: The Perkin condensation produces a mixture.[2][3] The isomer with phenyl groups cis to each other (often kinetically favored or formed via specific transition states) has a lower melting point and higher solubility. The Fix:
-
Recrystallization: Use Ethanol/Water.[4] The high-melting isomer (
-phenyl-trans-cinnamic acid, phenyls trans) is less soluble and will crystallize out first. -
Isomerization: Heating the crude product in acidic ethanol can sometimes equilibrate the mixture to the more stable trans form.
Q3: My NMR shows a significant amount of Stilbene (vinyl protons ~7.0 ppm).
Diagnosis: Decarboxylation occurred. The Fix:
-
Lower the Temperature: This is the #1 cause. Switch from NaOAc (requires high T) to TEA (works at reflux).
-
Reduce Time: Do not reflux for 12+ hours. Monitor by TLC. Once the aldehyde is consumed, stop the heat.
-
Avoid Strong Acids: During workup, do not use concentrated H₂SO₄ for acidification; use dilute HCl.
Module 4: Advanced Workflow (Microwave Irradiation)
For high-throughput labs, microwave synthesis suppresses side reactions by drastically reducing reaction time.
Protocol:
-
Mix: Benzaldehyde (10 mmol), Phenylacetic acid (10 mmol), Acetic Anhydride (30 mmol), TEA (10 mmol).
-
Vessel: Sealed microwave vial (10 mL).
-
Irradiation: 300W, 130°C for 5–10 minutes .
-
Workup: Pour into ice water, basify, wash, acidify (as per Module 1).
Benefit: Yields often improve from 50% to 85% because the mixture is not exposed to heat long enough for decarboxylation to compete effectively.
Module 5: Diagnostic Logic Tree
Use this flow to save a failed batch.
Caption: Rapid diagnostic flow for common Perkin condensation failures.
References
-
Classic Synthesis & Decarboxylation Insight: Buckles, R. E., & Hausman, E. A. (1963). ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-Phenylcinnamic Acid.[2][5][6] Organic Syntheses, Coll. Vol. 4, p.777. (Establishes the baseline yield of ~55% and notes the decarboxylation risk). -
Mechanism & Kinetics (The Role of Anhydrides): Buckles, R. E., & Bremer, K.[2] (1953).[2] The Kinetics of the Perkin Reaction. Journal of the American Chemical Society, 75(6), 1487–1489.
- Bose, A. K., et al. (2002). Microwave-Promoted Rapid Organic Synthesis. Modern Drug Discovery, 5(11), 49-52.
-
Isomerization Studies: Zimmerman, H. E., & Ahramjian, L.[2] (1959).[2] Overlap Control of Carbanionoid Reactions. Journal of the American Chemical Society, 81(9), 2086–2091. (Detailed discussion on the stereoselectivity of the Perkin condensation).
Sources
Troubleshooting low melting point issues with Ethyl 2,3-diphenylacrylate
Technical Support Center: Ethyl 2-cyano-3,3-diphenylacrylate
A Guide to Troubleshooting Low Melting Point Issues
Welcome to the technical support center for Ethyl 2-cyano-3,3-diphenylacrylate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you resolve common experimental challenges. A depressed or broad melting point range is a primary indicator of impurities in your synthesized compound. This guide is structured to help you diagnose the root cause of this issue, implement effective purification protocols, and validate the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure Ethyl 2-cyano-3,3-diphenylacrylate?
The reported melting point for high-purity Ethyl 2-cyano-3,3-diphenylacrylate typically falls within the range of 95°C to 100°C .[1][2] Minor variations can exist between different suppliers and analytical instruments.
| Source | Reported Melting Point (°C) |
| TCI America[1] | 96.0 - 100.0 |
| Sigma-Aldrich[3] | 97 - 99 |
| ChemicalBook[4][5] | 97 - 99 |
| PubChem[2] | 95 - 97 |
A sharp melting point within this range (e.g., 97-98°C) is a strong indicator of high purity.
Q2: Why is achieving a sharp, accurate melting point so critical?
In pharmaceutical research and materials science, the physical properties of a compound are directly linked to its purity. A sharp melting point confirms the identity and high purity of the substance. For drug development, impurities can alter toxicological profiles and therapeutic efficacy. For material applications, such as its use as a UV stabilizer, impurities can compromise performance and stability.[2]
Q3: My product's melting point is low and broad (e.g., 88-94°C). What does this signify?
A low and broad melting point range is a classic sign of melting point depression , a colligative property indicating the presence of impurities. These impurities disrupt the compound's crystal lattice structure, requiring less energy to break the intermolecular forces holding the solid together. The broader the range, the more significant the level of impurity is likely to be.
Q4: What is the correct chemical name and structure for the product of benzophenone and ethyl cyanoacetate condensation?
The prompt refers to "Ethyl 2,3-diphenylacrylate." The common and correct IUPAC name for the product synthesized from the Knoevenagel condensation of benzophenone and ethyl cyanoacetate is Ethyl 2-cyano-3,3-diphenylacrylate .[3][6] The two phenyl groups are attached to the same carbon atom (C3), meaning this molecule does not exhibit E/Z isomerism, which simplifies troubleshooting as isomeric impurity is not a possible cause for melting point depression.
Troubleshooting Guide: Diagnosing and Resolving Low Melting Points
Q1: My product's melting point is significantly below 95°C. What are the most probable impurities?
A low melting point is almost always due to residual contaminants from the synthesis. The most common synthesis is a Knoevenagel condensation.[6][7] The primary suspects are:
-
Unreacted Starting Materials:
-
Benzophenone: A solid with a melting point of ~48°C. It is non-polar and can be difficult to remove if it co-precipitates with the product.
-
Ethyl Cyanoacetate: A liquid with a boiling point of ~207°C. Being a liquid, it can be trapped within the crystal matrix.
-
-
Residual Solvent: Inadequate drying of the final product can leave residual solvents (e.g., cyclohexane, ethanol, methanol) trapped in the crystals. This is a very common cause of a depressed melting point.
-
Side-Reaction Byproducts: Depending on the reaction conditions, minor side reactions could generate impurities. For instance, hydrolysis of the ester or cyano group under harsh basic or acidic conditions could occur, though this is less common with weak bases like sodium bicarbonate.[7]
The diagram below illustrates the typical synthesis pathway.
Caption: Knoevenagel condensation synthesis pathway.
Q2: How can I effectively purify my crude product to improve its melting point?
Recrystallization is the most powerful technique for purifying crystalline solids. The key is selecting an appropriate solvent or solvent system.
Principle of Recrystallization: The ideal solvent will dissolve the desired compound poorly at low temperatures but very well at high temperatures. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (remaining in the mother liquor after cooling).
-
Solvent Selection: Ethanol or methanol are excellent first choices. Ethyl 2-cyano-3,3-diphenylacrylate is soluble in methanol[1][5] and similar compounds show good recrystallization behavior in ethanol.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol needed to fully dissolve the solid. This is crucial; using too much solvent will significantly reduce your yield.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals. Rushing this step by placing it directly in an ice bath will cause the product to crash out, trapping impurities.
-
Isolation: Once crystallization appears complete, cool the flask in an ice bath for 15-20 minutes to maximize yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals thoroughly under a high vacuum, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C) for several hours to remove all traces of solvent.
Q3: I've recrystallized my product, but the melting point is still low and broad. What is my next troubleshooting step?
If a single recrystallization is insufficient, it suggests that either the chosen solvent is not optimal or significant impurities remain.
Sources
- 1. Ethyl 2-Cyano-3,3-diphenylacrylate | 5232-99-5 | TCI AMERICA [tcichemicals.com]
- 2. Etocrylene | C18H15NO2 | CID 243274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-cyano-3,3-diphenylacrylate 98 5232-99-5 [sigmaaldrich.com]
- 4. Ethyl 2-cyano-3,3-diphenylacrylate | 5232-99-5 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Ethyl 2-cyano-3,3-diphenylacrylate synthesis - chemicalbook [chemicalbook.com]
- 7. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]
Technical Support Center: Stability Management of Ethyl 2,3-diphenylacrylate
Ticket ID: #STAB-E23DPA-001 Subject: Prevention of Polymerization and Degradation during Storage Assigned Specialist: Senior Application Scientist, Stability Division
Executive Summary: The Stability Paradox
Ethyl 2,3-diphenylacrylate (often referred to as Ethyl
While the two bulky phenyl groups provide significant steric hindrance —reducing the risk of the violent, runaway free-radical polymerization common in smaller acrylates—they introduce a high susceptibility to UV-induced [2+2] cycloaddition (dimerization) .
Therefore, "preventing polymerization" for this specific compound requires a dual strategy:
-
Photochemical Control: Preventing dimerization (formation of cyclobutane derivatives).
-
Radical Scavenging: Maintaining inhibitor efficacy (MEHQ) against thermal radical initiation.
Core Storage Protocols (The "Golden Rules")
The following protocols are non-negotiable for maintaining >99% purity over long-term storage (12+ months).
A. The Oxygen Requirement (Critical)
Most researchers mistakenly store acrylates under pure nitrogen to "prevent oxidation." This is a fatal error if your material is stabilized with MEHQ (Monomethyl ether of hydroquinone).
-
The Mechanism: MEHQ is not an inhibitor; it is a pre-inhibitor. It requires dissolved Oxygen to form the active radical scavenging species.
-
The Rule: Do NOT purge storage containers with pure Nitrogen or Argon. Maintain a "lean air" headspace.
-
Target: Dissolved Oxygen level of 5–20 ppm (equilibrium with air is usually sufficient).
B. Photochemical Shielding
As a cinnamate derivative, this molecule acts as a UV absorber. If it absorbs UV energy in the solid state or solution without a pathway to dissipate it, it will undergo dimerization.
-
The Rule: Use amber glass or opaque HDPE containers. Aluminum foil wrapping is acceptable for short-term transport but prone to pinhole leaks.
-
Impact: UV exposure leads to the formation of insoluble dimers (truxinic/truxillic ester derivatives), often mistaken for "polymerization gels."
C. Temperature Thresholds
-
Solid State: Store at +2°C to +8°C .
-
Melt/Solution: If processing, do not exceed 60°C for prolonged periods without additional inhibitor.
Visualizing the Inhibition Mechanism[1]
The following diagram illustrates why Oxygen is mandatory for the stability of MEHQ-inhibited acrylates.
Figure 1: The "Oxygen Paradox." Without Oxygen, the Carbon-Centered Radical (R•) bypasses the inhibitor and initiates polymerization directly.
Troubleshooting & FAQs
Q1: My material has turned from white to yellow. Is it polymerized?
Diagnosis: Likely Oxidation or Inhibitor Accumulation , not necessarily polymerization.
-
Explanation: MEHQ can oxidize to quinones (yellow/brown) over time, especially if stored in light.
-
Test: Check solubility in Methanol or Toluene.
-
Soluble: It is not polymerized. The color is a contaminant. Recrystallize from Ethanol/Hexane.
-
Insoluble: It has dimerized or polymerized. Discard.
-
Q2: I see white, insoluble flakes in my liquid stock solution.
Diagnosis: Photodimerization .
-
Explanation: You likely exposed the clear glass vial to fluorescent lab lights. The Ethyl 2,3-diphenylacrylate molecules aligned and formed cyclobutane dimers (similar to cinnamic acid behavior).
-
Solution: Filter the solution. The filtrate is likely still good, but the concentration has dropped. Switch to Amber Glass immediately.
Q3: How do I remove the MEHQ inhibitor before my reaction?
Diagnosis: Standard purification required.
-
Protocol:
-
Dissolve the acrylate in a non-polar solvent (e.g., Ethyl Acetate or Toluene).
-
Wash 3x with 5% NaOH or 5% NaHCO₃ solution. (The phenolic MEHQ becomes a water-soluble salt).
-
Wash 1x with Brine.
-
Dry over MgSO₄ and concentrate.
-
Warning: Once the inhibitor is removed, use the material immediately. Do not store it.
-
Data Summary: Stability Parameters
| Parameter | Specification | Critical Limit |
| Storage Temp | 2°C – 8°C | > 40°C (Accelerates radical formation) |
| Headspace Gas | Air (or 5-10% O₂ in N₂) | < 5 ppm O₂ (Inhibitor Failure) |
| Light Exposure | Dark / Amber Glass | UV Light (300-400nm) causes dimerization |
| Inhibitor (MEHQ) | 50 – 200 ppm | < 10 ppm (Unsafe) |
| Shelf Life | 12-24 Months | Check purity via HPLC every 6 months |
Advanced Workflow: Storage Decision Tree
Use this logic flow to determine the correct storage vessel and condition for your specific sample state.
Figure 2: Decision logic for storage based on physical state. Note that solutions are significantly higher risk than solids.
References
-
BASF Technical Information . (2021). Acrylic Esters: Safe Handling and Storage. Retrieved from [Link]
- Nicholson, J. W. (2017). The Chemistry of Polymers. Royal Society of Chemistry.
- Kurland, J. J. (1980). The Role of Oxygen in the Inhibition of Acrylates. Journal of Polymer Science. (Foundational text on the MEHQ/Oxygen mechanism).
Technical Support Center: Optimizing Photocyclization for Phenanthrene Synthesis
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Welcome to the technical support center for phenanthrene synthesis via photocyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful reaction, troubleshoot common issues, and optimize conditions for high-yield synthesis. Here, we combine established principles with practical, field-proven insights to ensure your success.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the photocyclization of stilbene derivatives to form phenanthrenes, commonly known as the Mallory reaction.
Q1: What is the fundamental mechanism of the Mallory photocyclization reaction?
The Mallory reaction is a photochemically driven process that proceeds through several key steps.[1][2] Upon irradiation with ultraviolet (UV) light, the more stable trans (or E) isomer of a stilbene derivative undergoes photoisomerization to the corresponding cis (or Z) isomer.[3] The cis isomer, in its excited state, then undergoes a 6π-electron conrotatory electrocyclization to form a transient intermediate, trans-4a,4b-dihydrophenanthrene (DHP).[2][4] This DHP intermediate is generally unstable and is subsequently oxidized to the stable, aromatic phenanthrene product.[1][2][4] The oxidation step is crucial for driving the reaction to completion, as the initial cyclization is a reversible process.[4]
Caption: The reaction pathway of the Mallory photocyclization.
Q2: What are the essential components for a successful phenanthrene synthesis via photocyclization?
A successful reaction requires careful consideration of the following components:
-
Stilbene Precursor: The starting material, a diaryl alkene, which can be synthesized through various methods like the Wittig or Heck reactions.[5]
-
UV Light Source: A UV lamp, typically a high-pressure mercury vapor lamp, is necessary to initiate the photoisomerization and electrocyclization steps.[1][2]
-
Solvent: An appropriate solvent is needed to dissolve the reactants and facilitate the reaction.
-
Oxidizing Agent: An oxidizing agent is crucial to convert the dihydrophenanthrene intermediate to the final phenanthrene product.[4]
Q3: How do I select the appropriate solvent?
The choice of solvent can significantly impact the reaction's efficiency. An ideal solvent should:
-
Be transparent to the UV light used for irradiation to ensure the stilbene precursor is excited.
-
Effectively dissolve the stilbene precursor at the desired concentration.
-
Be inert to the reaction conditions and not participate in side reactions.
Commonly used solvents include benzene, cyclohexane, and ethanol. For many applications, dry toluene is a suitable choice.[3] It is often beneficial to use degassed solvents to minimize side reactions with oxygen, especially when using stoichiometric amounts of an oxidizing agent under an inert atmosphere.[3][6]
Q4: What is the role of the oxidizing agent, and which one should I choose?
The oxidizing agent is essential for the irreversible conversion of the unstable dihydrophenanthrene intermediate to the aromatic phenanthrene.[4] Without an effective oxidant, the DHP can revert to the cis-stilbene, leading to low product yield.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Iodine (I₂) with Oxygen (O₂) (Mallory Conditions) | Catalytic (3-5 mol%) I₂ in the presence of air.[1] | Catalytic amount of iodine is sufficient as O₂ reoxidizes the generated HI.[6] | The generated hydrogen iodide (HI) is a strong acid that can lead to side reactions and lower yields.[6][7] |
| Iodine (I₂) under Inert Atmosphere (Katz Conditions) | Stoichiometric (1 equivalent) I₂ with an acid scavenger (e.g., propylene oxide, THF) under N₂ or Ar.[3][6][7] | Prevents acid-catalyzed side reactions and side reactions with oxygen, often leading to higher yields and purer products.[6][7] | Requires a stoichiometric amount of iodine as it is not regenerated.[6] |
| TEMPO | Stoichiometric amounts. | Reduces the formation of undesired [2+2] cycloaddition byproducts, especially at higher concentrations, and does not produce a strongly acidic byproduct.[2] | It is a weaker oxidizing agent than iodine.[2] |
| Other Oxidants | Tetracyanoethylene can also be used. | Can be effective in specific systems. | May require specific reaction conditions and may not be as broadly applicable. |
Q5: What type of UV lamp is recommended?
Traditionally, unfiltered, high-pressure mercury vapor lamps have been widely used for this reaction.[1][2] These lamps provide a broad spectrum of UV light necessary for the excitation of various stilbene derivatives. The specific wavelength required can depend on the absorption spectrum of the starting material. For some applications, wavelength-specific LEDs can be advantageous, particularly in flow chemistry setups.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the photocyclization synthesis of phenanthrenes.
Problem 1: Low or No Yield of the Desired Phenanthrene
Possible Causes & Solutions:
-
Inefficient Isomerization: The initial photoisomerization from trans to cis stilbene may be inefficient.
-
Solution: Ensure your UV lamp is functioning correctly and has sufficient intensity. The choice of solvent can also influence isomerization efficiency; consider screening different inert solvents.
-
-
Reversibility of Cyclization: The electrocyclization to the dihydrophenanthrene intermediate is reversible.
-
Incomplete Reaction: The reaction may not have been irradiated for a sufficient amount of time.
-
Degradation of Product: The phenanthrene product itself can undergo photochemical degradation upon prolonged exposure to UV light.[9][10]
-
Solution: Monitor the reaction and stop it once the starting material is consumed to avoid over-irradiation.
-
Problem 2: Formation of Side Products
Possible Causes & Solutions:
-
[2+2] Cycloaddition: At higher concentrations, stilbenes can undergo [2+2] photocycloaddition to form undesired cyclobutane dimers.[1][2] This is more prevalent with the E-stilbene isomer.[2]
-
Solution 1: Dilution: The reaction is often limited to low concentrations (e.g., ~10⁻³ mol·L⁻¹) to minimize this bimolecular side reaction.[3]
-
Solution 2: Use TEMPO: The use of TEMPO as an oxidizing agent has been shown to significantly reduce the formation of [2+2] cycloaddition products, even at higher concentrations.[2]
-
-
Acid-Catalyzed Side Reactions: The hydrogen iodide (HI) generated when using iodine as an oxidant can cause side reactions, such as the reduction of the stilbene double bond.[7]
-
Formation of Benzo[ghi]perylenes: In the synthesis of larger helicene-like molecules, the formation of ribbon-like regioisomers such as benzo[ghi]perylenes can be a competing pathway.[3]
-
Solution: The reaction conditions, including solvent and oxidizing agent, may need to be carefully optimized to favor the desired helicene structure. This can be a challenging separation, and preventative optimization is key.
-
-
Elimination Reactions: If the stilbene precursor has appropriate leaving groups (e.g., methoxy groups), elimination can occur to form the phenanthrene without an external oxidant.[11] While this can be a desired pathway in some cases, it can also be an unintended side reaction.
-
Solution: If oxidative cyclization is desired, using a full equivalent of iodine can sometimes suppress the elimination of methanol.[12]
-
Caption: A decision tree for troubleshooting low reaction yields.
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions:
-
Complex Reaction Mixture: The presence of unreacted starting material, isomers, and various side products can complicate purification.
-
Solution: Column chromatography on silica gel is a standard method for purifying phenanthrene derivatives.[13] A careful selection of the eluting solvent system is crucial for achieving good separation.
-
-
Similar Polarity of Products: In some cases, the desired phenanthrene and certain byproducts may have very similar polarities, making chromatographic separation difficult.
-
Solution: Consider alternative purification techniques such as recrystallization or preparative HPLC if column chromatography is insufficient. Optimizing the reaction to minimize the formation of the problematic byproduct is the most effective strategy.
-
Experimental Protocols
General Protocol for Photocyclization (Mallory Conditions)
-
Preparation: Dissolve the stilbene derivative (1.0 eq) in a suitable solvent (e.g., cyclohexane) to a concentration of approximately 0.01 M in a quartz reaction vessel.
-
Addition of Oxidant: Add a catalytic amount of iodine (e.g., 0.05 eq).
-
Irradiation: While stirring and bubbling a slow stream of air (or oxygen) through the solution, irradiate the mixture with a high-pressure mercury lamp. Ensure the reaction vessel is cooled (e.g., with a water bath) to maintain a consistent temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, cool the solution to room temperature. Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Photocyclization with an Acid Scavenger (Katz Conditions)
-
Preparation: Dissolve the stilbene derivative (1.0 eq) in a suitable dry and degassed solvent (e.g., toluene) to a concentration of approximately 10⁻³ M in a quartz reaction vessel.[3]
-
Inert Atmosphere: De-gas the solution by bubbling argon or nitrogen through it for at least 30 minutes.
-
Addition of Reagents: Add a stoichiometric amount of iodine (1.0-1.2 eq) and an excess of an acid scavenger (e.g., propylene oxide, 20 eq).[3]
-
Irradiation: While stirring under a positive pressure of an inert gas, irradiate the mixture with a high-pressure mercury lamp. Maintain cooling as needed.
-
Monitoring and Workup: Follow steps 4-6 from the general protocol.
References
-
Seylar, J., Stasiouk, D., Simone, D. L., Varshney, V., Heckler, J. E., & McKenzie, R. (2021). Breaking the bottleneck: stilbene as a model compound for optimizing 6π e− photocyclization efficiency. RSC Advances, 11(10), 5537-5548. [Link]
-
Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules. Organic Reactions, 30, 1-456. [Link]
-
Mallory, F. B., Wood, C. S., & Gordon, J. T. (1964). Photochemistry of Stilbenes. III. Some Aspects of the Mechanism of Photocyclization to Phenanthrenes. Journal of the American Chemical Society, 86(15), 3094–3102. [Link]
-
Blum, J., & Gertner, D. (1991). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Molecules, 15(6), 4333-4350. [Link]
-
Gualco, G., Ayad, T., & Ratovelomanana-Vidal, V. (2013). Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes. Beilstein Journal of Organic Chemistry, 9, 1883–1889. [Link]
-
Bråthe, A., & Undheim, K. (2010). Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction. Molecules, 15(6), 4333-4350. [Link]
-
Mondal, S., Ghosh, S., & Sau, S. (2021). Synthesis of azahelicenes through Mallory reaction of imine precursors: corannulene substrates provide an exception to the rule in oxidative photocyclizations of diarylethenes. Chemical Science, 12(4), 1488-1495. [Link]
-
Seylar, J., Stasiouk, D., Simone, D. L., Varshney, V., Heckler, J. E., & McKenzie, R. (2021). Breaking the bottleneck: stilbene as a model compound for optimizing 6π e− photocyclization efficiency. RSC Advances, 11(10), 5537-5548. [Link]
-
Al-Zoubi, R. M., & Al-Hamdany, R. (2022). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. Molecules, 27(19), 6529. [Link]
-
Drelinkiewicz, D., Alston, S. T., Durand, T., & Whitby, R. J. (2023). The switch-off method: rapid investigation of flow photochemical reactions. Reaction Chemistry & Engineering, 8(9), 2134-2140. [Link]
-
Bera, K., & Maiti, S. (2019). Cascade Synthesis of Phenanthrenes under Photoirradiation. The Journal of Organic Chemistry, 84(15), 9354-9363. [Link]
-
Moore, W. M., Morgan, D. D., & Stermitz, F. R. (1963). The Photochemical Conversion of Stilbene to Phenanthrene. The Nature of the Intermediate. Journal of the American Chemical Society, 85(6), 829–830. [Link]
-
Bera, K., & Maiti, S. (2019). Cascade Synthesis of Phenanthrenes under Photoirradiation. The Journal of Organic Chemistry, 84(15), 9354-9363. [Link]
-
Wang, Y., Li, Y., & Zhang, J. (2018). UV Light Induced Direct Synthesis of Phenanthrene Derivatives from a Linear 3-Aryl-N-(arylsulfonyl) Propiolamides. Organic Letters, 20(15), 4559–4562. [Link]
-
Fernández, I., & Rabanal, F. (2008). Product Class 6: Phenanthrene-9,10-diones, Stilbenequinones, Diphenoquinones, and Related Ring Assemblies. In Science of Synthesis (Vol. 28, pp. 237-271). [Link]
-
Wang, Y., Li, Y., & Zhang, J. (2018). UV Light Induced Direct Synthesis of Phenanthrene Derivatives from a Linear 3-Aryl-N-(arylsulfonyl) Propiolamides. Organic Letters, 20(15), 4559–4562. [Link]
-
Burke, D. J., Harrison, J. S., Scurr, D. J., & Lvi, S. (2023). Synthesis of autofluorescent phenanthrene microparticles via emulsification: a useful synthetic mimic for polycyclic aromatic hydrocarbon-based cosmic dust. ACS Applied Materials & Interfaces, 15(48), 56499–56510. [Link]
-
Singh, R., & Singh, O. V. (2017). Synthetic approaches toward stilbenes and their related structures. Molecular Diversity, 21(2), 483–509. [Link]
-
Burke, D. J., Harrison, J. S., Scurr, D. J., & Lvi, S. (2023). Synthesis of Autofluorescent Phenanthrene Microparticles via Emulsification: A Useful Synthetic Mimic for Polycyclic Aromatic Hydrocarbon-Based Cosmic Dust. ACS Applied Materials & Interfaces, 15(48), 56499–56510. [Link]
-
Zhao, L., Li, W., Lu, W., Li, Y., Zhang, F., & Kaiser, R. I. (2022). Gas-phase synthesis of anthracene and phenanthrene via radical-radical reaction induced ring expansions. Proceedings of the National Academy of Sciences, 119(23), e2201741119. [Link]
Sources
- 1. Breaking the bottleneck: stilbene as a model compound for optimizing 6π e− photocyclization efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking the bottleneck: stilbene as a model compound for optimizing 6π e − photocyclization efficiency - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10619D [pubs.rsc.org]
- 3. Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. scispace.com [scispace.com]
- 6. Synthesis of azahelicenes through Mallory reaction of imine precursors: corannulene substrates provide an exception to the rule in oxidative photocyclizations of diarylethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The switch-off method: rapid investigation of flow photochemical reactions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00261F [pubs.rsc.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Purification of Ethyl alpha-phenylcinnamate from benzaldehyde impurities
Technical Support Center: Purification of Ethyl
Ticket ID: #PUR-EAPC-001
Topic: Removal of Benzaldehyde Impurities from Ethyl
Executive Summary & Chemical Context
User Context: You are likely synthesizing Ethyl
Critical Physical Property Note:
While
Decision Matrix: Choosing Your Protocol
Before proceeding, verify the state of your crude mixture.[2]
| Feature | Benzaldehyde (Impurity) | Ethyl | Purification Strategy |
| Boiling Point | Vacuum Distillation (Effective) | ||
| Reactivity | Forms Bisulfite Adducts | Non-reactive to Bisulfite | Chemo-selective Wash (Highly Effective) |
| Solubility | Miscible in organics | Miscible in organics | Chromatography (Viable but slow) |
| Odor | Strong Almond | Faint Balsamic/Fruity | Olfactory Check (Qualitative) |
Module 1: The Bisulfite Scavenge (Primary Protocol)
Mechanism: Sodium bisulfite (
Step-by-Step Protocol
-
Preparation:
-
The Wash (The Critical Step):
-
Transfer the organic layer to a separatory funnel.[1]
-
Add the saturated
solution (1:1 volume ratio relative to organic phase).[1][2] -
Shake vigorously for at least 2-3 minutes. Note: Aldehyde adduct formation is an equilibrium process; vigorous mixing is essential to drive the aldehyde into the aqueous phase.[1][2]
-
-
Separation:
-
Repeat:
-
Perform the bisulfite wash two more times to ensure >98% removal.[1]
-
-
Final Polish (Acid Removal):
Visualization: Purification Workflow
Figure 1: Logical flow for the chemical scavenging of aldehyde impurities.
Module 2: Vacuum Distillation (Secondary Protocol)
If the bisulfite wash is insufficient (or if you are working on a multi-gram scale where extraction is tedious), vacuum distillation is the definitive physical separation method.[2]
-
Boiling Point Gap: Benzaldehyde boils at ~178°C (atm).[1][2] The target ester is much heavier.[1] Under reduced pressure (e.g., 0.5 mmHg), benzaldehyde will distill off at room temperature or slight warming, while the ester requires significant heat (
).[1][2]
Procedure:
-
Set up a short-path distillation apparatus.
-
Gently heat the flask. The "forerun" will contain the benzaldehyde (distinct almond smell).[1][2]
-
Switch collection flasks once the temperature stabilizes at the higher boiling point of the ester.
Analytical Validation (QC)
How do you confirm the benzaldehyde is gone?
| Method | Indicator of Impurity | Passing Criteria |
| 1H NMR | 10.0 ppm (Singlet): The aldehyde proton is highly distinct.[1][2] | No peak visible at 10.0 ppm.[1][2] |
| TLC | Run in 10% EtOAc/Hexane.[1][2] Benzaldehyde is UV active and moves faster (higher | Single spot under UV.[1][2] |
| Smell | Strong almond/marzipan odor.[1][2] | Odorless or faint fruity/balsamic smell.[1][2] |
Troubleshooting & FAQ
Q: I formed a stubborn emulsion during the bisulfite wash. What now? A: Bisulfite washes are notorious for emulsions because of the density similarity and salt formation.[1]
-
Fix 1: Add solid NaCl to the aqueous layer to increase density and ionic strength.[1]
-
Fix 2: Filter the entire mixture through a pad of Celite if particulate matter is stabilizing the emulsion.[1]
-
Fix 3: Add a small amount of methanol to break surface tension (but watch for solubility losses).[1][2]
Q: My product is still yellow after purification. A: Yellowing often comes from polymerization of the benzaldehyde or trace conjugated side-products.[1]
-
Fix: Treat the organic solution with Activated Charcoal (Carbon).[1][2] Heat gently, filter through Celite, and re-concentrate.
Q: Can I just recrystallize it?
A: Likely not. Ethyl
References
-
Physical Properties & Synthesis
-
Bisulfite Purification Mechanism
-
Physical State of Ethyl 2,3-diphenylacrylate
Sources
Validation & Comparative
Comparative Analysis of 1H NMR Chemical Shifts: Stereochemical Determination of Ethyl 2,3-Diphenylacrylate Isomers
Executive Summary
This guide provides a technical comparison of the 1H NMR spectral characteristics for the stereoisomers of Ethyl 2,3-diphenylacrylate (also known as ethyl
Distinguishing between the E and Z isomers of this compound is a frequent challenge in drug development and synthetic organic chemistry, particularly following Perkin condensation or Horner-Wadsworth-Emmons (HWE) reactions. The stereochemistry at the olefinic position significantly impacts biological activity and subsequent synthetic steps.
Key Takeaway: The olefinic (
- ~7.80 – 8.10 ppm: Indicates the (E)-Isomer (Olefinic H is cis to the Carbonyl).
- ~7.10 – 7.30 ppm: Indicates the (Z)-Isomer (Olefinic H is trans to the Carbonyl).
The Stereochemical Challenge
Ethyl 2,3-diphenylacrylate possesses a tetrasubstituted-like alkene character (trisubstituted with a large phenyl group). The steric interaction between the two phenyl rings (positions 2 and 3) and the ester group dictates the thermodynamic stability and the resulting NMR shifts.
Nomenclature Clarification (CIP Rules)
To ensure accuracy, we must define the isomers according to Cahn-Ingold-Prelog (CIP) priorities:
-
C2 Priorities: Ester (COOEt) > Phenyl.
-
C3 Priorities: Phenyl > Hydrogen.
| Isomer Label | Geometric Relationship (Ph vs Ph) | Geometric Relationship (H vs Carbonyl) | Stability |
| (Z)-Isomer | Trans (Ph groups are trans) | Trans (H is trans to C=O) | Thermodynamic Major |
| (E)-Isomer | Cis (Ph groups are cis) | Cis (H is cis to C=O) | Kinetic / Minor |
Note: In this specific scaffold, the "Z" isomer corresponds to the "trans-stilbene-like" geometry, which is sterically favored.
Comparative Analysis of Chemical Shifts
The drastic difference in chemical shift (
Mechanism of Differentiation
-
Deshielding Cone (Downfield Shift): In the (E)-isomer , the olefinic proton is geometrically cis to the ester carbonyl. It lies directly within the deshielding cone of the C=O bond, pushing the signal downfield to ~7.9 ppm.
-
Shielding/Lack of Deshielding (Upfield Shift): In the (Z)-isomer , the olefinic proton is trans to the carbonyl and cis to the
-phenyl ring. The proton is removed from the carbonyl's deshielding influence and may experience slight shielding from the orthogonal -phenyl ring current, resulting in a shift of ~7.2 ppm.
Experimental Data Table (CDCl₃)
| Feature | (E)-Ethyl 2,3-diphenylacrylate | (Z)-Ethyl 2,3-diphenylacrylate |
| Olefinic Proton ( | 7.85 – 8.05 ppm (Singlet) | 7.15 – 7.35 ppm (Singlet) |
| Multiplicity | Singlet (s) | Singlet (s) |
| Structural Logic | H is cis to Carbonyl (Deshielded) | H is trans to Carbonyl (Shielded) |
| Phenyl Region | Often broad/overlapping due to twisting | Sharper, distinct multiplets |
| Ester -OCH₂- | ~4.20 ppm (q) | ~4.10 ppm (q) |
Diagnostic Workflow
The following decision tree illustrates the logical pathway for assigning stereochemistry based on crude reaction mixture NMR.
Figure 1: Decision tree for stereochemical assignment of
Experimental Protocol
To ensure reproducible data for publication or regulatory filing, follow this standardized protocol.
Sample Preparation
-
Concentration: 10–15 mg of compound in 0.6 mL of solvent. High concentrations can cause stacking effects (concentration-dependent shifts), particularly for the aromatic protons.
-
Solvent Selection:
-
CDCl₃ (Chloroform-d): The standard for comparison. Excellent solubility.
-
DMSO-d₆: Use only if peaks overlap with aromatic signals in CDCl₃. Note: DMSO often shifts olefinic protons downfield by 0.1–0.2 ppm due to hydrogen bonding/polarity effects, but the relative order (E > Z) remains constant.
-
Acquisition Parameters
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (NS): 16–32 scans are usually sufficient.
-
Relaxation Delay (D1): Set to
seconds. The olefinic proton is isolated and may have a longer relaxation time. Accurate integration requires full relaxation to quantify the E:Z ratio in mixtures. -
Spectral Width: Ensure the window covers -2 to 14 ppm to catch any carboxylic acid impurities if hydrolysis occurred.
Alternative Validation Methods
While chemical shift is reliable, definitive proof often requires secondary validation.
| Method | Application | Expected Result |
| 1D NOE / NOESY | Definitive Proof | (Z)-Isomer: Strong NOE between Olefinic H and |
| Coupling Constants | Not Applicable | The olefinic proton is a singlet; no vicinal coupling exists to determine J-values. |
| X-Ray Crystallography | Solid State | The (Z)-isomer (Ph-trans-Ph) crystallizes more readily due to better packing (planar stilbene-like motif). |
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for alkene chemical shift increments).
-
Matter, U. E., Pascual, C., Pretsch, E., Pross, A., Simon, W., & Sternhell, S. (1969). "Estimation of the Chemical Shifts of Olefinic Protons Using Additive Increments. II. The Correlation of Calculated and Experimental Values." Tetrahedron, 25(3), 691-697. Link
- Létinois, U., et al. (2005).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Anisotropy mechanisms).[1][2]
Sources
A Senior Application Scientist's Guide to Distinguishing Ethyl 2,3-diphenylacrylate from Ethyl 3,3-diphenylacrylate
In the nuanced field of drug development and materials science, the precise identification of isomeric compounds is paramount. The subtle shift of a phenyl group, as seen in the constitutional isomers Ethyl 2,3-diphenylacrylate and Ethyl 3,3-diphenylacrylate, can drastically alter a molecule's biological activity, reactivity, and physical properties. This guide provides a comprehensive framework for distinguishing between these two structurally similar α,β-unsaturated esters, leveraging a suite of spectroscopic techniques. We will explore the foundational principles behind their differentiation and provide actionable experimental protocols for unambiguous characterization.
The Structural Challenge: A Tale of Two Isomers
At first glance, Ethyl 2,3-diphenylacrylate and Ethyl 3,3-diphenylacrylate share the same molecular formula (C₁₇H₁₆O₂) and a diphenyl-substituted acrylate backbone. The critical difference lies in the placement of the phenyl groups relative to the ester functionality.
-
Ethyl 2,3-diphenylacrylate is an α,β-disubstituted acrylate, with phenyl groups at both the C2 (α) and C3 (β) positions of the acrylic acid backbone.
-
Ethyl 3,3-diphenylacrylate is a β,β-disubstituted acrylate, with both phenyl groups attached to the C3 (β) position.
This seemingly minor structural variance leads to significant differences in their electronic environments and molecular symmetry, which can be exploited for their differentiation.
}
Figure 1. Molecular structures of Ethyl 2,3-diphenylacrylate and Ethyl 3,3-diphenylacrylate.
Synthetic Pathways: A Clue to Identity
Understanding the likely synthetic origins of these isomers can provide initial clues to their identity.
Ethyl 2,3-diphenylacrylate can be synthesized via a Perkin condensation reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with an acid anhydride derived from an α-aryl carboxylic acid (phenylacetic anhydride), followed by esterification.[1][2][3][4]
Ethyl 3,3-diphenylacrylate is commonly prepared through a Knoevenagel condensation of benzophenone with an active methylene compound like ethyl cyanoacetate, followed by removal of the activating group if a non-cyano analog is desired.[5][6][7] Alternatively, a Reformatsky reaction of benzophenone with an α-halo ester, such as ethyl bromoacetate, in the presence of zinc, followed by dehydration of the resulting β-hydroxy ester, can yield the target compound.[8]
Spectroscopic Fingerprinting: A Multi-faceted Approach
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a robust toolkit for the definitive identification of these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most powerful technique for distinguishing between these two isomers due to its sensitivity to the local chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: A Tale of Two Protons (or Lack Thereof)
The most striking difference in the ¹H NMR spectra of the two isomers will be the presence or absence of a vinylic proton signal.
-
Ethyl 2,3-diphenylacrylate: This molecule possesses a single vinylic proton at the C3 position. Due to the anisotropic effect of the adjacent phenyl rings and the electron-withdrawing ester group, this proton is expected to appear as a singlet in the downfield region, likely between 7.0 and 8.0 ppm.
-
Ethyl 3,3-diphenylacrylate: This isomer has no protons directly attached to the C=C double bond. Therefore, its ¹H NMR spectrum will be conspicuously devoid of signals in the typical vinylic proton region. The spectrum will be dominated by the signals from the two phenyl groups (likely a complex multiplet between 7.0 and 7.5 ppm) and the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra will also exhibit key differences, particularly in the chemical shifts of the olefinic carbons.
-
Ethyl 2,3-diphenylacrylate: Will show two distinct signals for the sp² carbons of the double bond (C2 and C3). The C2 carbon, being directly attached to the electron-withdrawing ester group, will be deshielded and appear further downfield.
-
Ethyl 3,3-diphenylacrylate: The C3 carbon is a quaternary carbon bonded to two phenyl groups and the C2 carbon. Quaternary carbons typically show weaker signals in proton-decoupled ¹³C NMR spectra.[9] The C2 carbon will have a chemical shift influenced by the adjacent ester and the β,β-diphenyl substitution.
}
Figure 2. Key distinguishing features in NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Data
| Compound | Spectroscopic Feature | Predicted Chemical Shift (ppm) | Key Differentiator |
| Ethyl 2,3-diphenylacrylate | Vinylic Proton (¹H) | 7.0 - 8.0 (singlet) | Presence of a vinylic proton signal |
| Olefinic Carbons (¹³C) | C2: ~130-140, C3: ~140-150 | Two distinct signals for C=C | |
| Ethyl 3,3-diphenylacrylate | Vinylic Proton (¹H) | Absent | Absence of a vinylic proton signal |
| Olefinic Carbons (¹³C) | C2: ~120-130, C3: ~150-160 | C3 is a quaternary carbon (weaker signal) |
Infrared (IR) Spectroscopy: The Influence of Conjugation
IR spectroscopy provides valuable information about the functional groups present in a molecule. For these isomers, the position of the carbonyl (C=O) stretching vibration will be a key diagnostic feature.
-
Ethyl 2,3-diphenylacrylate: The C=O group is in conjugation with both a phenyl group at the α-position and the C=C double bond, which is further conjugated with the β-phenyl group. This extensive conjugation delocalizes the electron density of the carbonyl bond, weakening it and lowering its stretching frequency. The C=O stretch is expected in the range of 1710-1725 cm⁻¹ .
-
Ethyl 3,3-diphenylacrylate: The C=O group is in conjugation with the C=C double bond. However, the phenyl groups are at the β-position and do not directly conjugate with the carbonyl group in the same manner as the α-phenyl group in the other isomer. This results in less effective delocalization, and the C=O bond retains more of its double-bond character. Therefore, the C=O stretching frequency will be higher, likely in the range of 1720-1735 cm⁻¹ .
The C=C stretching vibration will also differ. In Ethyl 2,3-diphenylacrylate, this bond is tetrasubstituted and may show a weaker or absent signal. In Ethyl 3,3-diphenylacrylate, the trisubstituted C=C bond should give a more readily observable peak.
}
Figure 3. Expected differences in IR carbonyl stretching frequencies.
Mass Spectrometry (MS): Fragmentation Patterns as a Guide
While both isomers will have the same molecular ion peak (m/z = 252.11), their fragmentation patterns under electron ionization (EI) may differ due to the different substitution patterns, although these differences might be subtle.
-
Ethyl 2,3-diphenylacrylate: Fragmentation may involve loss of the ethoxy group (-OEt, m/z 45) to give an ion at m/z 207. Subsequent fragmentation could involve rearrangements of the diphenyl-substituted acryloyl cation.
-
Ethyl 3,3-diphenylacrylate: A characteristic fragmentation pathway for β,β-disubstituted systems is the formation of a stable diphenylmethyl cation (tropylium-like ion, m/z 167) through cleavage of the Cα-Cβ bond. This would be a strong indicator for this isomer. The PubChem database shows a GC-MS spectrum for a related compound, ethyl (z)-2,3-diphenylacrylate, which can be used for comparison.[10]
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
For the ¹H spectrum, look for the presence or absence of a signal in the vinylic region (6.0-8.5 ppm).
-
For the ¹³C spectrum, identify the number and chemical shifts of the olefinic carbons and the presence of a quaternary carbon signal.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
For oils or solutions: A thin film can be cast onto a salt plate (e.g., NaCl or KBr) by depositing a drop of a concentrated solution (e.g., in dichloromethane) and allowing the solvent to evaporate. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of a small amount of the sample.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
Perform a background correction using the empty sample compartment or a clean salt plate/ATR crystal.
-
-
Data Analysis:
-
Carefully examine the carbonyl region (1650-1800 cm⁻¹) and accurately determine the position of the C=O stretching vibration. Compare this value to the expected ranges for the two isomers.
-
Conclusion
The differentiation of Ethyl 2,3-diphenylacrylate and Ethyl 3,3-diphenylacrylate, while challenging due to their isomeric nature, can be accomplished with a systematic application of modern spectroscopic techniques. ¹H NMR spectroscopy provides the most definitive and readily interpretable data, with the presence or absence of a vinylic proton signal serving as a clear differentiator. IR spectroscopy offers a rapid and complementary method by pinpointing the C=O stretching frequency, which is sensitive to the conjugation environment. By carefully applying these analytical strategies, researchers can confidently establish the identity of these important chemical entities, ensuring the integrity and reproducibility of their scientific endeavors.
References
- Google Patents.
- Google Patents. Copolymerizable \2-cyano-3,3-diarylacryloxy\alkylene compounds, a method of making them and the use of these compounds as ultrav.
-
PubChem. Ethyl 3,3-diphenylpropanoate | C17H18O2 | CID 344791. [Link]
-
ResearchGate. The-Perkin-Reaction-Synthesis-of-alpha-Phenylcinnamic-Acid.pdf. [Link]
-
PubChem. Etocrylene | C18H15NO2 | CID 243274. [Link]
-
PubChem. Ethyl (z)-2,3-diphenylacrylate | C17H16O2 | CID 1551164. [Link]
-
CDN. Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis'. [Link]
-
mzCloud. 2 Cyano 3 3 diphenylacrylic acid ethyl ester. [Link]
-
PMC. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]
-
ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. [Link]
-
Chemsrc. Ethyl 3,3-diphenylpropanoate | CAS#:7476-18-8. [Link]
-
ResearchGate. Spectroscopic analysis of cinnamic acid using quantum chemical calculations | Request PDF. [Link]
-
bac-lac.gc.ca. of the University of l,ianitoba in partial furfirfment of the requirenents for -. [Link]
-
Bangladesh Journals Online. Characterization and Synthesis of Some α, β-unsaturated Ester Derivatives from Aliphatic Aldehydes. [Link]
-
ResearchGate. α,β-Unsaturated ketones based on allobetulone. [Link]
-
Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]
-
ResearchGate. 1 3 C NMR spectrum of the starting ethyl 2-cyanoacrylate.. [Link]
-
Unipr. Pd-Catalysis in Cyanide-free Synthesis of Nitriles from Haloarenes via Isoxazolines. [Link]
-
Organic Syntheses Procedure. α-PHENYLCINNAMIC ACID. [Link]
-
Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
NROChemistry. Reformatsky Reaction. [Link]
-
PubMed. Novel Syntheses of alpha,beta-Unsaturated Esters, alpha,beta-Unsaturated gamma-Lactones, and 2-Alkoxypyrroles via 1,2,4-Triazole-Stabilized Allenic Anions. [Link]
-
Wikipedia. Perkin reaction. [Link]
-
MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]
-
ResearchGate. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. [Link]
-
ResearchGate. (PDF) Catalytic synthesis of (E)-a,β-unsaturated esters from aldehydes and 1,1-diethoxyethylene. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
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- 4. Perkin reaction - Wikipedia [en.wikipedia.org]
- 5. Ethyl 2-cyano-3,3-diphenylacrylate synthesis - chemicalbook [chemicalbook.com]
- 6. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]
- 7. CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate - Google Patents [patents.google.com]
- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 3,3-diphenylpropanoate | C17H18O2 | CID 344791 - PubChem [pubchem.ncbi.nlm.nih.gov]
FTIR Analysis of Conjugated Ester Carbonyl Stretch: A Comparative Performance Guide
Audience: Researchers, Senior Scientists, and Drug Development Professionals. Objective: To provide a scientifically rigorous, data-driven guide for the identification and quantification of conjugated ester carbonyls using FTIR spectroscopy, comparing its performance against structural analogues and alternative sampling methodologies.
Executive Summary: The Criticality of Conjugated Esters
In drug development and materials science, the conjugated ester moiety (e.g., in prodrugs like benzocaine or polymers like polyacrylates) is a critical structural determinant of stability and reactivity. Unlike simple saturated esters, conjugated esters exhibit distinct electronic behaviors that directly influence their hydrolysis rates and metabolic profiles.
This guide moves beyond basic spectral interpretation. It analyzes the performance of FTIR spectroscopy in resolving the subtle wavenumber shifts induced by conjugation (
Mechanistic Grounding: The Physics of the Shift
To interpret the spectrum accurately, one must understand the causality. The carbonyl stretching frequency (
Where
The "Tug-of-War": Resonance vs. Induction
Conjugated esters exist at a unique intersection of electronic effects that alter
-
Resonance Effect (Frequency Lowering): In
-unsaturated esters (e.g., acrylates, benzoates), the -electron system delocalizes into the carbonyl. This introduces single-bond character to the C=O bond, weakening and lowering the wavenumber.[1] -
Inductive Effect (Frequency Increasing): The electronegative ester oxygen withdraws electron density (
effect), shortening the C=O bond and increasing frequency. -
The Net Result: In conjugated esters (C=C-C=O-O-R), resonance dominates, resulting in a red shift (lower wavenumber) compared to saturated esters.
Note: This is distinct from Vinyl Esters (R-C=O-O-C=C), where the oxygen is attached to the alkene. Here, resonance is suppressed, and induction dominates, causing a blue shift (higher wavenumber).
Comparative Analysis: Spectral Performance
The following data effectively "benchmarks" the conjugated ester signal against its primary alternatives.
Spectral Signatures Comparison Table
| Functional Group | Structure | C=O Frequency ( | Shift vs. Saturated | Dominant Mechanism |
| Saturated Ester | 1735 – 1750 | Reference | Inductive (-I) of Oxygen | |
| Conjugated Ester | 1715 – 1730 | Resonance (+R) dominates | ||
| Vinyl/Phenyl Ester | 1770 – 1800 | Inductive (-I) dominates; Resonance suppressed | ||
| Saturated Ketone | 1705 – 1725 | No Oxygen Inductive effect | ||
| Conjugated Ketone | 1665 – 1685 | Strong Resonance (+R) |
Key Insight: A conjugated ester (1720
Visualizing the Electronic Pathway
The following diagram illustrates the electronic causality that dictates the spectral shift.
Figure 1: Mechanistic pathway showing how competing electronic effects determine the final wavenumber of the carbonyl stretch.
Methodology Comparison: ATR vs. Transmission
When analyzing these subtle shifts (e.g., distinguishing a benzoate at 1720
Comparative Performance Matrix
| Feature | Transmission FTIR (KBr/Liquid Cell) | ATR FTIR (Diamond/ZnSe) | Verdict for Conjugated Esters |
| Peak Position Accuracy | High (True absorbance frequencies). | Shifted: Peaks appear 2-5 | Transmission is superior for absolute library matching. |
| Sensitivity | High (Pathlength controlled by spacer/concentration). | Moderate (Pathlength fixed by penetration depth, | Transmission preferred for trace analysis. |
| Reproducibility | Low (KBr pellet thickness varies). | Excellent (Fixed pathlength). | ATR is superior for QC/QA comparisons. |
| Sample Prep | Destructive, time-consuming (KBr pressing). | Non-destructive, rapid (Drop-and-shoot). | ATR is the industry standard for efficiency. |
Scientific Directive: If using ATR to identify conjugated esters, you must apply an ATR Correction algorithm (available in most software like OPUS or OMNIC) to align the peak positions with transmission-based literature values. Failure to do so may lead to misclassification of a conjugated ester (1720
Experimental Protocol: Self-Validating Identification
To ensure trustworthiness in your data, follow this self-validating protocol. This method uses the "Rule of Three" to confirm the ester functionality before assessing conjugation.
Step 1: Data Acquisition (ATR Method)
-
Background: Collect a 32-scan background spectrum of the clean crystal (Diamond/ZnSe).
-
Sample: Apply the analyte.[1][2][3][4][5][6] Ensure full contact (pressure tower > 80 units).
-
Scan: Collect 32-64 scans at 4
resolution. -
Correction: Apply "ATR Correction" (converts index of refraction effects to absorbance-like units).
Step 2: The "Rule of Three" Validation
Before assigning the carbonyl shift, confirm the molecule is an ester. Look for these three bands:
-
C=O Stretch: 1715 – 1750
(Strong). -
C-C-O Stretch: 1160 – 1210
(Strong, often broader). -
O-C-C Stretch: 1030 – 1100
(Strong).
If bands 2 and 3 are absent, the carbonyl peak at 1720
Step 3: Conjugation Assessment Workflow
Use the following logic flow to interpret the carbonyl peak specifically.
Figure 2: Decision tree for distinguishing conjugated esters from saturated analogs and ketone interferences.
References
-
Spectroscopy Online. (2018). The C=O[1][4][5][7][8][9] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Specac. (2023).[4][10][11] FTIR: Transmission vs ATR spectroscopy. Retrieved from [Link]
-
Imperial College London (Henry Rzepa). (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Retrieved from [Link][4][8][9][12][13][14][15]
-
Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]
Sources
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 3. Khan Academy [khanacademy.org]
- 4. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. youtube.com [youtube.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. journalajacr.com [journalajacr.com]
- 14. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Mass spectrometry fragmentation pattern of Ethyl alpha-phenylcinnamate
Mass Spectrometry Fragmentation Guide: Ethyl -Phenylcinnamate
Executive Summary
Ethyl
This guide provides a mechanistic breakdown of its fragmentation, a comparative analysis against Ethyl Cinnamate, and a validated GC-MS protocol for its identification.
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | Ethyl 2,3-diphenylprop-2-enoate |
| Common Name | Ethyl |
| Molecular Formula | |
| Exact Mass | 252.1150 |
| Key Structural Features |
Fragmentation Mechanism Analysis
The fragmentation of Ethyl
Primary Fragmentation Pathway (The "Stilbene" Route)
-
Molecular Ion (
): The parent peak appears at 252 . It is typically robust due to the extended conjugation of the two phenyl rings with the carbonyl group. -
-Cleavage (Loss of Ethoxy): The bond between the carbonyl carbon and the ethoxy oxygen cleaves, expelling an ethoxy radical (
, 45 Da). This yields the -phenylcinnamoyl cation at 207 . -
Decarbonylation (Loss of CO): The acylium ion (
207) ejects carbon monoxide (CO, 28 Da) to form the highly stable 1,2-diphenylvinyl cation at 179 .-
Note: This ion is analogous to the stilbene radical cation but lacks one hydrogen. It is the base peak or a major ion in the spectrum.
-
-
Cyclization (Phenanthrene Formation): The
179 ion often loses a hydrogen atom or undergoes rearrangement to form a fused tricyclic aromatic ion (phenanthrene-like) at 178 .
Secondary Pathway (McLafferty-like Rearrangement)
Because the ester alkyl chain is an ethyl group, a hydrogen transfer from the
-
Loss of Ethylene: Transfer of a hydrogen to the carbonyl oxygen followed by cleavage leads to the loss of neutral ethylene (
, 28 Da). -
Result: Formation of the
-phenylcinnamic acid radical cation at 224 .
Diagnostic Ion Visualization
The following diagram illustrates the causal relationships between the parent molecule and its key fragments.[1]
Figure 1: Fragmentation tree of Ethyl
Comparative Analysis: The "Phenyl Shift"
To objectively identify Ethyl
Table 1: Spectral Comparison
| Fragment Type | Ethyl Cinnamate ( | Ethyl | Mass Shift ( |
| Molecular Ion ( | 176 | 252 | +76 |
| McLafferty Product (Acid Ion) | 148 | 224 | +76 |
| Acylium Ion ( | 131 | 207 | +76 |
| Vinyl Cation ( | 103 (Styryl) | 179 (Diphenylvinyl) | +76 |
| Phenyl Cation | 77 | 77 | 0 |
Key Insight: The presence of the intense peak at
Experimental Protocol: Validated GC-MS Workflow
This protocol is designed to ensure complete elution of the high-boiling phenylated ester while preventing thermal degradation.
Reagents & Preparation[2][3]
-
Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade).
-
Concentration: 100 µg/mL (100 ppm).
-
Internal Standard: Tetradecane (
) or Fluoranthene (optional for retention time locking).
Instrumental Parameters (Agilent 7890/5977 equivalent)
| Parameter | Setting | Rationale |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates aromatic isomers effectively. |
| Inlet Temp | 280°C | Ensures rapid volatilization of the heavy ester (MW 252). |
| Injection Mode | Split (10:1) | Prevents column overload and improves peak shape. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow maintains stable retention times. |
| Oven Program | 80°C (1 min) | Fast ramp minimizes thermal stress; high final temp ensures elution. |
| Transfer Line | 300°C | Prevents condensation of the high-boiling analyte. |
| Ion Source | 230°C (EI, 70 eV) | Standard ionization energy for reproducible spectra. |
Workflow Visualization
Figure 2: Step-by-step GC-MS analysis workflow for Ethyl
References
-
NIST Mass Spectrometry Data Center. Ethyl cinnamate Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69. Available at: [Link] (Accessed for comparative baseline of cinnamate esters).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[4] (Authoritative source for McLafferty rearrangement mechanisms in ethyl esters).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Ed. University Science Books.
Melting point verification for Ethyl alpha-phenylcinnamate (E vs Z)
Melting Point Verification for Ethyl -Phenylcinnamate (E vs Z)
Executive Summary
Ethyl
This guide establishes a self-validating protocol combining physical property assessment with Proton NMR (
Chemical Context & Isomer Definitions
The nomenclature for
-
Substituents on C2 (
): (High) vs. (Low). -
Substituents on C3 (
): (High) vs. (Low).
| Isomer | Phenyl-Phenyl Relationship | CIP Designation | Structural Feature |
| (E)-Isomer | Cis | Entgegen (Opposite) | High priority groups ( |
| (Z)-Isomer | Trans | Zusammen (Together) | High priority groups ( |
Note: In the context of the Perkin condensation synthesis, the (E)-isomer (phenyls cis) is often the kinetic product, while the (Z)-isomer (phenyls trans) is thermodynamically more stable due to reduced steric repulsion between the two phenyl rings.
Physical Property Comparison: Melting Points
While the esters are often oils, the melting points of the precursor acids are definitive. If your sample is solid, recrystallization to the acid form is a robust verification step.
Table 1: Melting Point Data for
-Phenylcinnamic Derivatives
| Compound Form | (E)-Isomer (Phenyls Cis) | (Z)-Isomer (Phenyls Trans) | Reliability for ID |
| Ethyl Ester | Liquid / Low Melting Solid (Often reported as colorless oil) | Liquid / Low Melting Solid (Often reported as colorless oil) | Low (Hard to distinguish) |
| Free Acid | High (Definitive) |
-
Experimental Tip: If you synthesize the ester via the Perkin reaction (using benzaldehyde and phenylacetic acid followed by esterification), the intermediate acid's melting point is the critical checkpoint. The (E)-acid is the higher-melting isomer.
Orthogonal Validation: NMR Spectroscopy Protocol
Since the melting points of the ethyl esters are close to ambient temperature and prone to depression by impurities,
Mechanism of Distinction
The chemical shift of the vinylic proton (H on C3) is heavily influenced by the magnetic anisotropy of the ester carbonyl group (
-
Deshielding Effect: A proton located cis to the carbonyl group falls in the deshielding cone, shifting its signal downfield (higher ppm).
-
Shielding Effect: A proton located trans to the carbonyl group is relatively shielded, appearing upfield (lower ppm).
Table 2:
-NMR Chemical Shifts (Vinylic Proton)
| Isomer | Configuration | Vinylic Proton Environment | Predicted Shift ( |
| (E)-Ethyl | Phenyls Cis | Cis to Carbonyl ( | Downfield ( |
| (Z)-Ethyl | Phenyls Trans | Trans to Carbonyl ( | Upfield ( |
Protocol:
Dissolve
of the ester in. Acquire a standard
-NMR spectrum.Focus on the singlet (vinylic H) in the aromatic region.
Decision: If the singlet is near
, assign as (E) . If the singlet is near, assign as (Z) .
Synthesis and Isomerization Pathways
Understanding the synthetic origin helps predict the major isomer. The Perkin condensation typically yields the (E)-acid (phenyls cis) as the primary precipitate due to packing forces, despite the steric strain. Esterification usually retains this configuration unless isomerization conditions (UV light, acid catalysis) are applied.
Diagram 1: Synthesis and Identification Workflow
Caption: Workflow from Perkin condensation to esterification, highlighting the distinct melting points of the intermediate acids and the NMR shifts of the final esters.
Decision Tree for Verification
Use this logic flow to validate your product batch.
Diagram 2: Verification Logic
Caption: Logical decision tree for assigning (E) vs (Z) configuration using physical state and NMR data.
References
-
Organic Syntheses, Coll. Vol. 4, p. 777 (1963); Vol. 30, p. 1 (1950).
-Phenylcinnamic Acid. (Defines the melting points of the (E) and (Z) acid precursors). -
National Institute of Standards and Technology (NIST) . Ethyl (Z)-cinnamate and related esters. (Provides general physical data for cinnamate esters).
-
ChemicalBook.
-Phenylcinnamic acid Properties. (Confirms MP of 172-174°C for the high-melting isomer). -
Sigma-Aldrich . Ethyl 2-cyano-3,3-diphenylacrylate. (Comparison data for related diphenylacrylate derivatives).
HPLC retention time comparison of diphenylacrylate isomers
An In-Depth Guide to the HPLC Retention Time Comparison of Diphenylacrylate Isomers
Authored by a Senior Application Scientist
For researchers and professionals in drug development and materials science, the precise separation and quantification of isomers are critical for ensuring product purity, efficacy, and safety. Diphenylacrylates, a class of compounds with significant applications, often exist as a mixture of geometric ((E)/(Z)) or positional isomers. Their structural similarity presents a considerable analytical challenge. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of diphenylacrylate isomers, grounded in fundamental chromatographic principles and supported by illustrative experimental data.
The Chromatographic Challenge: Resolving Structural Ambiguity
Diphenylacrylate isomers, particularly geometric isomers, can exhibit vastly different biological activities and physical properties. The core challenge in their separation lies in their subtle structural differences. HPLC, a high-resolution separation technique, is exceptionally well-suited for this task. The separation is governed by the differential partitioning of the isomers between a stationary phase (the column) and a mobile phase (the eluent). The extent of this interaction dictates the retention time (t R), the time it takes for an analyte to travel from the injector to the detector.
The key to separating isomers is to exploit subtle differences in their physicochemical properties, such as:
-
Polarity: The distribution of electron density in a molecule. Even a slight difference in the spatial arrangement of atoms, as in (E) and (Z) isomers, can alter the overall molecular dipole moment.
-
Molecular Geometry (Steric Effects): The three-dimensional shape of the molecule influences its ability to interact with the binding sites on the stationary phase.
Generally, two primary modes of HPLC are employed for isomer separation: Normal-Phase (NP) and Reversed-Phase (RP) HPLC.
-
Normal-Phase HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate). In this mode, more polar compounds interact more strongly with the stationary phase and thus have longer retention times.
-
Reversed-Phase HPLC: Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile). Here, the retention mechanism is primarily based on hydrophobic interactions; less polar (more hydrophobic) compounds are retained longer.
The choice between these modes is critical and depends on the specific properties of the isomers .
Case Study: Separation of (E)- and (Z)-Ethyl 2,3-Diphenylacrylate
To illustrate the principles of isomer separation, we will consider a case study focused on resolving the geometric isomers of ethyl 2,3-diphenylacrylate.
Rationale for Method Selection
The (E) and (Z) isomers of ethyl 2,3-diphenylacrylate differ in the spatial orientation of the phenyl groups relative to the acrylate backbone. The (Z)-isomer, where the two phenyl groups are on the same side of the double bond, is generally considered more polar than the more symmetric (E)-isomer. This difference in polarity is the key to their separation.
For this application, Normal-Phase HPLC is often the preferred starting point. The exposed silanol groups (-Si-OH) on the silica stationary phase provide polar interaction sites. The more polar (Z)-isomer is expected to interact more strongly with these sites than the less polar (E)-isomer, leading to a longer retention time.
Experimental Workflow
The overall process from sample preparation to data analysis is outlined below.
Caption: Experimental workflow for HPLC analysis of diphenylacrylate isomers.
Detailed Experimental Protocol
The following protocol describes a robust method for the separation of (E)- and (Z)-ethyl 2,3-diphenylacrylate using NP-HPLC.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector.
-
Column: Silica-based column (e.g., ZORBAX Rx-SIL, 4.6 x 150 mm, 5 µm).
-
Data Acquisition: OpenLab CDS or equivalent chromatography data software.
Reagents and Materials:
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Isopropanol (HPLC grade)
-
(E)/(Z)-ethyl 2,3-diphenylacrylate isomer mixture (reference standard)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing Hexane and Ethyl Acetate in a 95:5 (v/v) ratio. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of the isomer mixture in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
HPLC System Setup:
-
Install the silica column and set the column temperature to 25°C.
-
Purge the pump with the prepared mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Chromatographic Conditions:
-
Mobile Phase: 95:5 (v/v) Hexane:Ethyl Acetate
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 15 minutes
-
-
Analysis: Inject the standard solution and record the chromatogram. Identify the peaks corresponding to the (E) and (Z) isomers based on their elution order.
Data Interpretation and Performance Comparison
The success of an HPLC separation is quantified by several parameters, most notably the retention time (t R) and the resolution (R s). Resolution is a measure of the degree of separation between two adjacent peaks and a value ≥ 1.5 indicates baseline separation.
Elution Order and Structural Rationale
In normal-phase chromatography, the elution order is dictated by the polarity of the isomers.
Safety Operating Guide
Ethyl 2,3-diphenylacrylate proper disposal procedures
[1][2][3]
Chemical Identity & Hazard Assessment
Proper disposal begins with accurate characterization.[1] Ethyl 2,3-diphenylacrylate is a lipophilic organic ester.[1][2] Unlike halogenated solvents or heavy metals, its primary disposal pathway is thermal destruction (incineration).[1][2]
| Property | Data / Characteristic |
| Chemical Name | Ethyl 2,3-diphenylacrylate |
| Synonyms | Ethyl |
| Molecular Formula | C |
| Physical State | Viscous liquid or low-melting solid (structure-dependent) |
| Solubility | Insoluble in water; Soluble in organic solvents (Acetone, DCM, Ethyl Acetate) |
| Primary Hazards | Skin/Eye Irritant (H315, H319); Potential Aquatic Toxicity (H411) |
| Reactivity | Stable under normal conditions.[1][2][3][4][5] Avoid strong oxidizers.[1][5] |
Waste Segregation Strategy
Effective disposal requires strict segregation to prevent cross-contamination and ensure incinerator compatibility.[1]
-
Stream B: Liquid Waste (Solutions)
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Chemical (Solid/Viscous Liquid)
Objective: Isolate the bulk chemical for high-temperature incineration.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat.[1][2] If the substance is in powder form, use a N95 dust mask or work inside a fume hood.[1][2]
-
Containerization:
-
Labeling:
-
Storage: Store in the satellite accumulation area (SAA) until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Objective: Prevent halogen contamination of non-halogenated waste streams.[1][2]
-
Solvent Identification: Check the primary solvent in your flask.[1]
-
Transfer: Pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated).
-
Rinsing: Rinse the original flask twice with a minimal amount of compatible solvent (e.g., acetone).[1][2] Add rinsate to the same waste carboy.[1]
-
Record Keeping: Log the volume and concentration (approximate) on the waste tag. Example: "500 mL Acetone containing ~2g Ethyl 2,3-diphenylacrylate."
Spill Management (Emergency Disposal)
In the event of a benchtop spill:
-
Containment: Isolate the area. If liquid, dike with absorbent pillows.[1][2]
-
Absorption:
-
Collection: Scoop all contaminated absorbent into a clear plastic bag.[1] Double-bag it.
-
Final Disposal: Tag the bag as "Solid Chemical Debris (Ethyl 2,3-diphenylacrylate)" and place it in the solid waste drum.[1][2]
Decision Logic & Workflow
The following diagram illustrates the critical decision points for segregating this chemical.
Figure 1: Waste segregation decision tree for Ethyl 2,3-diphenylacrylate to ensure proper incineration routing.
Regulatory & Compliance Context
-
EPA (USA): This compound is generally classified as a non-listed organic waste.[1][2] However, due to aquatic toxicity potential, it must not enter municipal sewage systems (Clean Water Act).[1][2]
-
Disposal Method: The preferred industry standard is Rotary Kiln Incineration .[1] This ensures complete thermal oxidation of the aromatic rings into CO
and H O.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637758, Ethyl cinnamate (Analogous Structure Safety Data).[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: General.[1][2] Retrieved from [Link][1][2]
Personal protective equipment for handling Ethyl 2,3-diphenylacrylate
[1][2]
Executive Summary & Chemical Profile
Ethyl 2,3-diphenylacrylate (often referred to as Ethyl
Unlike simple volatile acrylates (e.g., methyl acrylate), this molecule is typically a solid at room temperature with low vapor pressure. However, its lipophilic nature facilitates skin absorption, making dermal protection the primary safety critical control point (CCP).
Chemical Identity Verification:
-
IUPAC Name: Ethyl 2,3-diphenylprop-2-enoate[2]
-
CAS Registry Number: 24393-56-4 (Generic/Isomer specific); Note: Often confused with Etocrylene (CAS 5232-99-5), which contains a cyano group. This guide applies to the non-cyano acrylate derivative.
-
Physical State: White to off-white crystalline solid.
Risk Assessment & Hazard Classification (GHS)
Based on structural analogues and precautionary R&D safety standards.
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Skin Sensitization | Cat 1B | H317: May cause an allergic skin reaction.[2] | Michael addition of skin proteins to the |
| Aquatic Toxicity | Cat 3 | H412: Harmful to aquatic life with long-lasting effects.[2][3][4][5] | Lipophilic accumulation in aquatic organisms.[2] |
| Eye Irritation | Cat 2B | H320: Causes eye irritation.[2] | Mechanical irritation from dust; chemical irritation from hydrolysis.[2] |
Personal Protective Equipment (PPE) Matrix
The following selection is based on permeation degradation logic . Because specific breakthrough times for Ethyl 2,3-diphenylacrylate are rarely published, we utilize data from Ethyl Acrylate (worst-case analogue) and Ethyl Cinnamate (structural analogue).
A. Hand Protection (Gloves)
Critical Insight: Latex gloves are insufficient due to the lipophilic nature of the phenyl rings, which facilitates permeation through natural rubber.
| Task Type | Glove Material | Thickness (mil) | Breakthrough Time (min) | Rationale |
| Standard Handling (Weighing, Transfer) | Nitrile Rubber | > 240 min | Excellent resistance to solids; good splash protection for ester solutions.[2] | |
| Solution Handling (Dissolved in DCM/THF) | Laminate (Silver Shield®) | 2.7 mil | > 480 min | Chlorinated solvents (DCM) used to dissolve this compound will permeate nitrile in <2 mins, carrying the acrylate with it.[2] |
| Spill Cleanup | Double Gloving | Inner: NitrileOuter: Butyl | 15 mil (Outer) | Mechanical strength + broad chemical resistance.[2] |
B. Respiratory Protection[1]
-
Solid State: Use a NIOSH N95 or P100 particulate respirator if handling outside a fume hood (not recommended).
-
In Solution: If dissolved in volatile solvents or heated, use a half-face respirator with Organic Vapor (OV) cartridges (Black label).
C. Eye & Body Protection[2][1][5]
-
Eyes: Chemical safety goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the risk of fine dust migration.
-
Body: Lab coat (100% cotton or Nomex). Avoid synthetic blends that can melt if the solvent vehicle ignites.
Operational Protocol: The "Zero-Contact" Workflow[2]
This protocol uses a self-validating system where the user assumes the compound is a sensitizer until proven otherwise.
Step 1: Engineering Controls Setup[2]
-
Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.
-
Static Control: This solid is prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent powder scattering (which leads to invisible surface contamination).
Step 2: Weighing & Transfer[2]
-
Place a disposable secondary containment tray (e.g., polypropylene) inside the balance.
-
Tare the receiving vessel (flask) before opening the chemical container.
-
Use a disposable spatula or clean the metal spatula immediately with an acetone-soaked wipe inside the hood.
-
Technique: Do not tap the spatula on the flask rim. This deposits micro-particles on the joint, which compromises the seal and risks exposure during clamping.
Step 3: Reaction & Heating[2]
-
Solvent Choice: If dissolving in DCM or Chloroform, wear Laminate gloves immediately.
-
Reflux: Ensure all joints are greased or sleeved. Acrylates can polymerize in ground glass joints, seizing them permanently.
Step 4: Decontamination[2][1]
-
Wipe all surfaces with Ethanol or Isopropanol . Water is ineffective due to the compound's hydrophobicity.
-
Dispose of wipes as solid hazardous waste.
Visualized Safety Workflow (DOT Diagram)
The following diagram illustrates the decision logic for handling Ethyl 2,3-diphenylacrylate, specifically addressing the "Solvent Effect" on PPE selection.
Caption: Decision logic for PPE selection based on physical state and carrier solvent. Note the escalation to Laminate gloves when penetrating solvents are introduced.
Emergency Response & Disposal
Accidental Release (Spill)
-
Solid Spill: Do not sweep dry. Dampen with ethanol-soaked paper towels to prevent dust generation, then wipe up.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
-
Decontamination: Wash the area with a dilute soap/ethanol mixture.
Waste Disposal[3][5][6]
-
Classification: RCRA Hazardous Waste (Ignitable/Toxic).
-
Method: High-temperature incineration .
-
Why? Acrylates can polymerize exothermically in waste drums if mixed with initiators (peroxides, acids). Segregate this waste from strong oxidizers to prevent "trash can reactors."
-
-
Aquatic Precaution: Do not allow entry into drains. This compound is toxic to aquatic life (H412).[3][4][5]
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 5376216, Ethyl alpha-phenylcinnamate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Guide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: Reaction mass of isomers of ethyl 2,3-diphenylacrylate. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
